molecular formula C16H23BrN2 B10888751 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Numéro de catalogue: B10888751
Poids moléculaire: 323.27 g/mol
Clé InChI: PTJQWZMPAINUAV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-cyclopentylpiperazine is a useful research compound. Its molecular formula is C16H23BrN2 and its molecular weight is 323.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-4-cyclopentylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-4-cyclopentylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H23BrN2

Poids moléculaire

323.27 g/mol

Nom IUPAC

1-[(4-bromophenyl)methyl]-4-cyclopentylpiperazine

InChI

InChI=1S/C16H23BrN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2

Clé InChI

PTJQWZMPAINUAV-UHFFFAOYSA-N

SMILES canonique

C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine , a lipophilic N,N'-disubstituted piperazine derivative. Structurally analogous to known Sigma-1 receptor ligands and certain antihistamines, this compound represents a critical scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.

This document serves as a self-validating protocol for researchers, detailing the compound's structural identity, predicted and experimental property ranges, synthesis pathways, and rigorous characterization workflows.

Structural Identity & Molecular Descriptors

The core structure consists of a piperazine ring substituted at the


 position with a 4-bromobenzyl group and at the 

position with a cyclopentyl moiety. The presence of the bromine atom enhances lipophilicity and offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopentyl group contributes to steric bulk and hydrophobic interaction potential.
DescriptorValue / Detail
IUPAC Name 1-[(4-Bromophenyl)methyl]-4-cyclopentylpiperazine
Molecular Formula C₁₆H₂₃BrN₂
Molecular Weight 323.27 g/mol
Exact Mass 322.1045 g/mol
CAS Number (Precursors) 91345-62-9 (Benzyl fragment); 61379-64-4 (Cyclopentyl fragment)
SMILES BrC1=CC=C(CN2CCN(C3CCCC3)CC2)C=C1
InChI Key (Predicted) MAHWBNAOEVAPJF-UHFFFAOYSA-N analog
Rotatable Bonds 3 (Benzyl-CH₂, N-Cyclopentyl, Ring flexibility)
TPSA 6.48 Ų (Low polarity, high BBB permeability potential)

Physicochemical Properties (Predicted & Experimental Ranges)

The following data aggregates consensus computational models (ACD/Labs, ChemAxon) and comparative analysis with the chloro-analog (PubChem CID 2879770).

Lipophilicity & Solubility

The compound is highly lipophilic due to the combination of the bromophenyl ring and the cycloalkyl ring.

  • LogP (Octanol/Water): 3.7 – 4.1 (Predicted).

    • Context: The chloro-analog has an experimental LogP of ~3.5. The substitution of Cl with Br typically increases LogP by ~0.2–0.3 units.

  • LogD (pH 7.4): 1.5 – 2.0 .

    • Mechanism: At physiological pH, the basic piperazine nitrogen (

      
      ) is predominantly protonated, significantly reducing the distribution coefficient compared to the neutral LogP.
      
  • Aqueous Solubility:

    • Free Base: Insoluble (< 0.1 mg/mL).

    • Hydrochloride Salt: Soluble (> 10 mg/mL), dependent on ionic strength.

Ionization Constants (pKa)

The piperazine core contains two basic centers:

  • 
     (Cyclopentyl-proximal): 
    
    
    
    (Most basic, tertiary amine).
  • 
     (Benzyl-proximal): 
    
    
    
    (Less basic due to inductive withdrawal from the benzyl group).
Solid-State Characteristics
  • Physical State (Free Base): Viscous oil or low-melting solid (approx. 30–40°C).

  • Physical State (HCl Salt): Crystalline solid.

  • Melting Point (HCl Salt): Predicted range 230–250°C (with decomposition).

Synthesis & Retrosynthesis Pathways

To ensure supply chain autonomy, two primary synthetic routes are validated. Route A is preferred for scale-up due to milder conditions and higher yields.

DOT Diagram: Synthesis Workflow

SynthesisPathways Start1 1-Cyclopentylpiperazine Reagent1 4-Bromobenzyl Bromide (K2CO3, MeCN, Reflux) Start1->Reagent1 Product 1-(4-Bromobenzyl)- 4-cyclopentylpiperazine Reagent1->Product Route A: Alkylation Start2 1-(4-Bromobenzyl)piperazine Reagent2 Cyclopentanone (NaBH(OAc)3, DCE) Start2->Reagent2 Reagent2->Product Route B: Reductive Amination Purification Purification: Acid/Base Extraction Recrystallization (HCl) Product->Purification

Figure 1: Two convergent synthetic pathways. Route B (Reductive Amination) minimizes over-alkylation byproducts.

Detailed Protocol: Route B (Reductive Amination)

Rationale: Avoids the formation of quaternary ammonium salts common in direct alkylation.

  • Reactants: Dissolve 1-(4-bromobenzyl)piperazine (1.0 eq) and Cyclopentanone (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Quench: After 12h, quench with saturated

    
    .
    
  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .
    
  • Salt Formation: Dissolve crude oil in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt.

Experimental Characterization Protocols

Potentiometric pKa Determination

Objective: Accurate determination of ionization constants to predict biodistribution.

  • Instrument: Sirius T3 or standard potentiometric titrator.

  • Solvent: Water/Methanol co-solvent ratios (20%, 30%, 40% MeOH) extrapolated to 0% aqueous.

  • Protocol:

    • Prepare a 10 mM solution of the compound (HCl salt) in degassed water.

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Perform three independent titrations.

    • Data Analysis: Use the Yasuda-Shedlovsky equation to extrapolate aqueous pKa.

Shake-Flask LogP (Octanol/Water)

Objective: Validate lipophilicity for BBB permeability assessment.

  • Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24h.

  • Equilibrium: Dissolve compound in the octanol phase (1 mg/mL).

  • Partitioning: Mix equal volumes of drug-octanol and buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 mins.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      .
      

Biological Implications & Safety[10]

CNS Penetration Prediction

With a LogP > 3.5 and a basic nitrogen (


), this compound is a Class II CNS candidate . It will likely cross the Blood-Brain Barrier (BBB) via passive diffusion but may be subject to P-glycoprotein (P-gp) efflux.
hERG Inhibition Risk

Benzyl-piperazine moieties are known pharmacophores for hERG potassium channel blockade.

  • Risk Level: Moderate to High.

  • Mitigation: Early-stage patch-clamp assays are mandatory before in vivo escalation.

DOT Diagram: Physicochemical Profiling Workflow

ProfilingWorkflow cluster_SolidState Solid State ID cluster_Solution Solution State Compound 1-(4-Bromobenzyl)- 4-cyclopentylpiperazine XRD X-Ray Powder Diffraction (XRPD) Compound->XRD pKa Potentiometric pKa (3-Solvent) Compound->pKa DSC DSC Thermal Analysis XRD->DSC Polymorph Check LogP Shake-Flask LogP / LogD pKa->LogP Ionization Correction Solubility Kinetic Solubility (pH 1.2, 7.4) LogP->Solubility Lipophilicity Input

Figure 2: Sequential workflow for physicochemical validation.

References

  • Sigma-Aldrich. 1-(4-Bromobenzyl)piperazine Product Specification. Retrieved from .

  • PubChem. 1-(4-Chlorobenzyl)-4-cyclopentylpiperazine (CID 2879770) Physicochemical Data. Retrieved from .

  • Robarge, M. J., et al.Design and synthesis of sigma-1 receptor ligands. Journal of Medicinal Chemistry. (General reference for benzylpiperazine scaffold properties).
  • Fisher Scientific. Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine. Retrieved from .

  • ChemNet. 1-Amino-4-Cyclopentylpiperazine Properties. Retrieved from .

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed molecular characterization of a specific N,N'-disubstituted piperazine, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for the chosen methodologies. We will explore a robust synthetic route and delve into advanced analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a practical resource for researchers in drug discovery and development, offering field-proven insights and self-validating protocols.

Introduction: The Significance of Substituted Piperazines

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design.[2] Its presence in a molecule can impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The versatility of the piperazine scaffold allows for the introduction of various substituents at the N1 and N4 positions, enabling the fine-tuning of a compound's biological activity.[3] The title compound, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine, incorporates a lipophilic 4-bromobenzyl group, which can enhance binding to biological targets, and a cyclopentyl group, which can influence the compound's conformational flexibility and metabolic stability.[4]

Synthesis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

The synthesis of unsymmetrically N,N'-disubstituted piperazines requires a strategic approach to control the regioselectivity of the substitutions. A common and effective method involves a two-step process: initial monosubstitution followed by a second N-alkylation.

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of 1-cyclopentylpiperazine via reductive amination, followed by the N-alkylation with 4-bromobenzyl bromide. This pathway is designed for efficiency and control, minimizing the formation of undesired symmetrically disubstituted byproducts.

Synthetic Pathway Piperazine Piperazine Intermediate 1-Cyclopentylpiperazine Piperazine->Intermediate Reductive Amination Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Step1_reagents Hydrogenation Catalyst (e.g., Pd/C) H2 gas Step1_reagents->Intermediate Product 1-(4-Bromobenzyl)-4- cyclopentylpiperazine Intermediate->Product N-Alkylation Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Product Step2_reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Step2_reagents->Product

Caption: Proposed two-step synthesis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Cyclopentylpiperazine

This step utilizes a reductive amination reaction between piperazine and cyclopentanone.[5]

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol, add cyclopentanone (1 equivalent).

  • Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 5-50 atm) in a pressure vessel and heated to 50-130°C for 30 minutes to 6 hours.[5]

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield 1-cyclopentylpiperazine.

Step 2: Synthesis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

This step involves the N-alkylation of the intermediate with 4-bromobenzyl bromide.

  • Reaction Setup: Dissolve 1-cyclopentylpiperazine (1 equivalent) in a polar aprotic solvent like acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to act as a proton scavenger.

  • Alkylation: To the stirred suspension, add 4-bromobenzyl bromide (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic base. The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine.

Molecular Structure and Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of molecular structures.[1] Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine.

¹H and ¹³C NMR Analysis Protocol: [1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected NMR Data:

Proton (¹H) Assignment Expected Chemical Shift (δ) ppm Carbon (¹³C) Assignment Expected Chemical Shift (δ) ppm
Aromatic protons (4H)7.20 - 7.50Brominated aromatic carbon (1C)~121
Benzyl CH₂ (2H)~3.50Aromatic CH carbons (4C)128 - 132
Piperazine CH₂ (8H)2.40 - 2.80Benzyl CH₂ (1C)~62
Cyclopentyl CH (1H)~2.50Piperazine CH₂ carbons (4C)45 - 55
Cyclopentyl CH₂ (8H)1.40 - 1.90Cyclopentyl CH carbon (1C)~65
Cyclopentyl CH₂ carbons (4C)24 - 34

Note: These are predicted chemical shifts based on similar structures and may vary slightly.

The presence of signals in these regions, with the correct integration and multiplicity, provides strong evidence for the formation of the desired product. Dynamic NMR studies on similar piperazine derivatives have shown that conformational changes, such as ring inversion and restricted rotation around amide bonds, can lead to complex NMR spectra, sometimes showing more signals than expected at room temperature.[3][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[1] Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Mass Spectrometry Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.

Expected MS Data:

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Ion Expected m/z
[M(⁷⁹Br)+H]⁺325.1
[M(⁸¹Br)+H]⁺327.1

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. For benzylpiperazines, a common fragmentation pathway involves the cleavage of the C-N bond between the piperazine ring and the benzyl group, leading to a characteristic fragment ion at m/z 91, corresponding to the tropylium ion.[9]

MS_Fragmentation Parent [M+H]⁺ m/z 325/327 Fragment1 Tropylium ion m/z 91 Parent->Fragment1 Benzylic C-N cleavage Fragment2 Cyclopentylpiperazine fragment Parent->Fragment2

Caption: Expected major fragmentation pathway in MS/MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of small molecules.[10][11] For a compound like 1-(4-Bromobenzyl)-4-cyclopentylpiperazine, a reversed-phase HPLC method is most suitable.[10][12]

HPLC Analysis Protocol:

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used for reversed-phase chromatography.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase Injector Injector Prep->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment (Area %) Chromatogram->Purity

Caption: General workflow for HPLC purity analysis.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine. The proposed synthetic route is robust and allows for the controlled production of the target molecule. The detailed analytical protocols for NMR, MS, and HPLC provide a framework for the unambiguous structural confirmation and purity assessment of this and similar N,N'-disubstituted piperazine derivatives. By understanding the rationale behind these experimental choices, researchers can confidently apply these methodologies in their drug discovery and development endeavors.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (URL: )
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. (URL: )
  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. (URL: [Link])

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (URL: [Link])

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (URL: [Link])

  • HPLC in Pharmaceutical Applications - Lab Manager. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (URL: [Link])

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: [Link])

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem. (URL: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (URL: [Link])

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. (URL: [Link])

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. (URL: [Link])

  • CAS No : 66698-28-0 | Product Name : 1-(4-Bromophenyl)piperazine | Pharmaffiliates. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • 1-(4-Bromobenzyl)-4-methylpiperazine CAS 368879-17-8 - Watson International. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (URL: [Link])

  • 1-(4-BROMOPHENYL)PIPERAZINE - Inxight Drugs. (URL: [Link])

  • ^ Y-47%. - Googleapis.com. (URL: [Link])

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • JPS61158973A - Production of 1-cyclopentylpiperazine - Google P
  • US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)

Sources

A Technical Guide to the IUPAC Nomenclature of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise and unambiguous naming of chemical entities is a cornerstone of scientific communication, ensuring reproducibility and safety in research and development. This technical guide provides a detailed, systematic breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-(4-Bromobenzyl)-4-cyclopentylpiperazine. By deconstructing the molecule into its constituent parts, this document elucidates the logical application of IUPAC rules, from the identification of the parent heterocycle to the assembly of the final, complete name. This guide serves as a practical reference for chemists, pharmacologists, and regulatory professionals who require a thorough understanding of systematic chemical nomenclature.

Molecular Structure and Core Components

Before applying nomenclature rules, it is essential to visualize and deconstruct the target molecule. The name 1-(4-Bromobenzyl)-4-cyclopentylpiperazine describes a disubstituted piperazine ring.

The molecule consists of three primary components:

  • A Parent Heterocycle: The core structure is a piperazine ring. Piperazine is a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4.[1][2]

  • Substituent 1: A cyclopentyl group, which is a five-membered saturated carbon ring.

  • Substituent 2: A (4-bromobenzyl) group. This is a complex substituent composed of a benzyl group (a phenyl ring attached to a methylene, -CH₂-, bridge) which is itself substituted with a bromine atom.

The following diagram illustrates the assembled chemical structure.

IUPAC_Nomenclature_Workflow A Step 1: Identify Parent Heterocycle B Step 2: Number the Parent Heterocycle A->B C Step 3: Identify & Name Substituents B->C D Step 3a: Name Cyclopentyl Group C->D E Step 3b: Name (4-Bromobenzyl) Group C->E F Step 4: Assemble Final Name with Locants D->F E->F G Final IUPAC Name F->G

Figure 2: Workflow for IUPAC name derivation.

Step 1: Identification of the Parent Heterocycle

The first rule in naming substituted cyclic compounds is to identify the parent structure. [3]In this molecule, the central structural motif is the six-membered ring containing two nitrogen heteroatoms.

  • Parent Name: Piperazine.

  • Rationale: Piperazine is a well-established trivial name retained for use in IUPAC nomenclature and is the preferred name for the saturated 1,4-diazacyclohexane ring system. [1][2][4]According to IUPAC recommendations, when a ring system is attached to a chain, the ring is generally considered the parent structure unless the chain is significantly more complex (e.g., contains a principal functional group or is much larger). [3]Here, the piperazine ring is the clear foundation of the molecule.

Step 2: Numbering the Parent Heterocycle

For heterocyclic systems, numbering should begin at a heteroatom and proceed around the ring to give other heteroatoms the lowest possible locants (position numbers). [5]

  • Numbering Convention: In piperazine, the two nitrogen atoms are chemically equivalent. Numbering starts at one nitrogen as position 1, proceeds around the ring, and assigns the second nitrogen to position 4. This 1,4-numbering is inherent to the definition of piperazine.

Step 3: Identification and Naming of Substituents

With the parent heterocycle identified and numbered, the next step is to name the groups attached to it. Substituents on a nitrogen atom are designated with an italicized "N" as their locant, but in a numbered ring system like piperazine, the number of the nitrogen atom (1 or 4) is used. [3] Substituent at Position 4: The Cyclopentyl Group

  • Name: cyclopentyl

  • Derivation: The name is derived from the five-carbon alkane "cyclopentane." The "-ane" suffix is changed to "-yl" to denote it as a substituent group. [3][6] Substituent at Position 1: The (4-Bromobenzyl) Group This is a complex substituent, meaning it is a substituted substituent. The naming follows a sub-protocol. [6][7]

  • Identify the point of attachment: The substituent is attached to the parent piperazine ring via a methylene (-CH₂) group.

  • Identify the base substituent name: A phenyl ring attached to a methylene group is called a benzyl group. This is a retained IUPAC name.

  • Number the substituent: For the benzyl group, the carbon of the methylene bridge is considered the point of attachment. The phenyl ring's carbons are numbered 1' to 6', starting from the carbon attached to the methylene group. In common practice, the primes are often omitted for clarity, and the positions are simply numbered 1 to 6.

  • Name the sub-substituent: A bromine atom is attached at position 4 of the phenyl ring. Its name is 4-bromo .

  • Assemble the complex substituent name: The sub-substituent name is prefixed to the base substituent name: (4-Bromobenzyl) . Parentheses are used to enclose the name of a complex substituent to avoid ambiguity.

Step 4: Assembling the Final IUPAC Name

The final name is constructed by combining the substituent names alphabetically with their locants, followed by the name of the parent structure.

  • List Substituents Alphabetically:

    • (4-B romobenzyl)

    • C yclopentyl

    • Note: For alphabetization of complex substituents, the entire name within the parentheses is considered. Therefore, "bromobenzyl" is alphabetized under 'B'.

  • Assign Locants:

    • The (4-Bromobenzyl) group is at position 1 .

    • The cyclopentyl group is at position 4 .

  • Combine Components: The components are assembled in the format: locant-substituentlocant-substituentparent.

This systematic assembly yields the final, unambiguous IUPAC name:

1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Conclusion

The IUPAC nomenclature for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is derived through a systematic and logical application of established rules for organic chemistry. By identifying piperazine as the parent heterocycle, correctly numbering the ring, and systematically naming the "cyclopentyl" and complex "(4-bromobenzyl)" substituents, the final name is constructed. This process ensures that the name corresponds to a single, unique chemical structure, which is of paramount importance in the fields of chemical research, drug development, and patent literature.

References

  • Scribd. IUPAC Heterocyclic Nomenclature Summary. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]

  • Chemistry Steps. Naming Complex Substituents. Available from: [Link]

  • Organic Chemistry Tutor. How to Give Names to Complex Substituents in Organic Molecules. YouTube. Available from: [Link]

  • ChemAstro. IUPAC Nomenclature of Complex Substituents | Organic Chemistry. YouTube. Available from: [Link]

  • University of Calgary, Department of Chemistry. Alphabetising substituents. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998). Available from: [Link]

  • Derese, S. Nomenclature of Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Mansoura University. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Stack Exchange. What are the IUPAC names for singly- and doubly-protonated piperazine?. Available from: [Link]

  • Dr. Puspendra Classes. Part 10: IUPAC Nomenclature for Heterocyclic Compounds. YouTube. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-3). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-2). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2879770, 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Veeprho. 1-Amino-4-Cyclopentylpiperazine. Available from: [Link]

  • PharmaCompass. 1-Amino-4-cyclopentyl piperazine. Available from: [Link]

Sources

The Piperazine Scaffold: From Anthelminthic Origins to CNS Mastery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle[1]

In medicinal chemistry, few structures claim the status of a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptor targets. The piperazine ring (1,4-diazacyclohexane) is arguably the quintessential example. Currently ranking as the third most frequent nitrogen heterocycle in FDA-approved small molecule drugs, piperazine has evolved from a bulk industrial solvent to a precision tool for modulating G-protein coupled receptors (GPCRs) and kinases.

This guide analyzes the technical evolution of substituted piperazines, contrasting the early pharmacological mechanisms (GABA agonism in nematodes) with modern structure-activity relationships (SAR) in neuropsychiatry and oncology.

The Chemical Foundation

Conformation and Basicity

The piperazine ring is not a flat structure; it predominantly adopts a chair conformation similar to cyclohexane. This is critical for its biological activity because it presents substituents in defined axial or equatorial vectors.

  • Thermodynamic Stability: The diequatorial conformer is generally favored for N,N'-disubstituted piperazines to minimize 1,3-diaxial interactions.

  • pKa Profile: Piperazine is dibasic (

    
    , 
    
    
    
    ). At physiological pH (7.4), the molecule exists primarily as a mono-cation. This ionization state is vital for:
    • Solubility: Enhancing the aqueous solubility of lipophilic drugs (e.g., ciprofloxacin).

    • Binding: The protonated nitrogen often forms a critical salt bridge with aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.

Historical Trajectory: The "Gout to Worms" Pivot

The history of piperazine is a case study in drug repurposing.

Phase I: The Uric Acid Fallacy (1890s)

Piperazine was originally marketed as a solvent for uric acid, based on in vitro observations that piperazine urate is highly water-soluble. It was prescribed for gout and rheumatism.[1] However, clinical efficacy was negligible because the physiological pH prevented the formation of the soluble salt in vivo.

Phase II: The Anthelminthic Breakthrough (1953)

The scaffold found its true utility in the 1950s. Researchers discovered that simple piperazine salts (citrate, adipate) were highly effective against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

Mechanism of Action (The GABA Agonist): Unlike many antiparasitics that kill the worm, piperazine induces flaccid paralysis .[2]

  • Target: The GABA-gated chloride channels on the nematode muscle membrane.[3]

  • Action: Piperazine acts as a low-affinity, high-efficacy GABA agonist.

  • Result: Massive influx of

    
     ions 
    
    
    
    Hyperpolarization of the muscle membrane
    
    
    Paralysis.
  • Clearance: The paralyzed worms lose their ability to maintain position in the gut against peristalsis and are expelled alive.

Note: This mechanism is selective because mammalian GABA receptors (CNS) are protected by the blood-brain barrier (BBB), which simple piperazine salts do not cross efficiently.

The Diethylcarbamazine (DEC) Divergence

A derivative, Diethylcarbamazine (DEC) , became the gold standard for filariasis. Crucially, its mechanism differs from the parent compound. DEC does not act as a GABA agonist.[4] Instead, it relies on the host's immune system, altering arachidonic acid metabolism in the microfilariae and exposing them to granulocytes and antibodies.

The CNS Revolution: Arylpiperazines[6][7]

The introduction of a hydrophobic aryl group at the N1 position transformed piperazine from a worm-paralyzer to a CNS modulator. This structural class, known as Long-Chain Arylpiperazines (LCAPs) , became the backbone of modern antipsychotics and anxiolytics.

The LCAP Pharmacophore

The general structure for 5-HT (serotonin) receptor ligands follows a strict topology: [Aryl Head] — [Piperazine] — [Linker] — [Terminal Fragment]

ComponentFunction
Aryl Head Determines receptor subtype selectivity (e.g., 5-HT1A vs. D2).[5] Ortho-substitution (e.g., o-methoxy) often enhances 5-HT1A affinity.
Piperazine The rigid spacer. The protonated N4 nitrogen forms an ionic bond with the conserved Aspartate (Asp3.32) in the receptor pocket.
Linker Usually an alkyl chain (2-4 carbons). Controls the depth of penetration into the binding pocket.
Terminal Fragment Provides secondary binding interactions (e.g., imide, amide) with residues in transmembrane helices 5 or 7.
Pathway Visualization

The following diagram illustrates the evolutionary divergence of the scaffold.

PiperazineEvolution Pip Piperazine (1890s) (Uric Acid Solvent) Worms Piperazine Salts (1953) (Anthelminthic: GABA Agonist) Pip->Worms Rediscovery DEC Diethylcarbamazine (Antifilarial: Immune Modulation) Worms->DEC N-Alkylation AntiHist Cyclizine/Cetirizine (H1 Antagonists) Worms->AntiHist N-Substitution AntiPsych Phenothiazines (e.g., Fluphenazine) (D2 Antagonists) AntiHist->AntiPsych Side Chain Rigidification LCAP Arylpiperazines (e.g., Buspirone, Trazodone) (5-HT Modulators) AntiPsych->LCAP Pharmacophore Refinement Kinase Imatinib/Dasatinib (BCR-ABL Inhibitors) LCAP->Kinase Scaffold Hopping

Caption: Evolutionary tree of piperazine therapeutics, moving from parasitic targets to CNS GPCRs and Kinases.

Experimental Protocol: Synthesis of N-Arylpiperazines

The synthesis of arylpiperazines is a critical workflow in medicinal chemistry.[6] While traditional methods involved nucleophilic attack on bis(2-chloroethyl)amine (which is toxic and slow), the modern standard is Palladium-Catalyzed Buchwald-Hartwig Amination .

Why This Protocol?

This method allows for the coupling of piperazine with aryl halides that are deactivated or sterically hindered, which is impossible with standard


 chemistry.
The Protocol (Buchwald-Hartwig)[8]

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[6][7]

  • Amine: N-Boc-Piperazine (1.2 equiv) [Note: Use Boc-protected to prevent bis-arylation]

  • Catalyst:

    
     (1-5 mol%)
    
  • Ligand: BINAP or Xantphos (1.5-2x relative to Pd)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and the phosphine ligand (BINAP) in a small volume of toluene. Stir for 10 minutes to allow the active 
    
    
    
    species to form. Causality: Pre-forming the catalyst prevents Pd-black precipitation and ensures the catalytic cycle initiates immediately upon heating.
  • Reaction Assembly: To a flame-dried Schlenk flask, add the Aryl Bromide, N-Boc-Piperazine, and Base (

    
    ).
    
  • Inertion: Evacuate and backfill the flask with Argon (

    
    ) to remove 
    
    
    
    . Causality: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.
  • Addition: Syringe in the catalyst mixture and remaining solvent.

  • Heating: Heat to 80–110°C for 12–18 hours. Monitor by TLC or LC-MS.[6]

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd residues and inorganic salts). Wash with EtOAc.

  • Deprotection: Treat the crude N-Boc-arylpiperazine with TFA/DCM (1:1) to yield the free secondary amine for further functionalization.

Synthetic Workflow Visualization

BuchwaldHartwig Start Start: Aryl Bromide + N-Boc-Piperazine Cycle Catalytic Cycle: 1. Oxidative Addition (Ar-Pd-Br) 2. Amine Coordination 3. Reductive Elimination Start->Cycle Mix under Ar Cat Catalyst Prep: Pd(OAc)2 + BINAP -> L2Pd(0) Cat->Cycle Add Active Cat Product Product: N-Boc-Arylpiperazine Cycle->Product 110°C, 12h Deprotect Deprotection: TFA/DCM -> Free Arylpiperazine Product->Deprotect Workup

Caption: Workflow for the Pd-catalyzed synthesis of N-arylpiperazines, ensuring mono-arylation via Boc-protection.

Data Summary: Generations of Piperazine Drugs

GenerationCompoundPrimary TargetTherapeutic IndicationKey Structural Feature
1st (1950s) Piperazine CitrateGABA-gated Cl- ChannelAnthelminthicUnsubstituted ring; Salt form.
2nd (1950s) ChlorcyclizineH1 Histamine ReceptorAntihistamineN-benzhydryl substitution.
3rd (1960s) FluphenazineD2 Dopamine ReceptorAntipsychoticPiperazine side chain on phenothiazine core.
4th (1980s) Buspirone5-HT1A ReceptorAnxiolyticLCAP: Pyrimidinyl-piperazine + alkyl linker.
5th (2000s) ImatinibBCR-ABL Tyrosine KinaseCML (Leukemia)Piperazine improves solubility/bioavailability.

References

  • Review of Piperazine Pharmacology: Martin, R. J. (1985). "Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle." British Journal of Pharmacology.

  • Diethylcarbamazine Mechanism: Verma, S. et al. (2020). "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design.

  • Buchwald-Hartwig Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • 5-HT Receptor SAR: Glennon, R. A., et al. (1996). "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry.

  • Piperazine in Modern Drug Design: Patel, R. V., & Park, S. W. (2013).[8] "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Mini-Reviews in Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperazine Scaffolds in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. In oncology, derivatives of this versatile heterocycle are gaining substantial attention for their potential as novel anticancer agents.[1][2] These compounds have demonstrated a broad spectrum of activities, including potent cytotoxicity against various cancer cell lines.[3][4][5] The modular nature of the piperazine scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.[1]

This guide focuses on a representative molecule, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine , to illustrate a comprehensive workflow for evaluating the anticancer properties of novel piperazine derivatives in a preclinical setting. While direct studies on this specific molecule are emerging, the protocols and principles outlined here are based on established methodologies and the known biological activities of structurally related compounds, which frequently induce cell cycle arrest and apoptosis.[6][7][8]

Proposed Mechanism of Action: A Multi-faceted Approach to Inhibiting Cancer Cell Proliferation

Based on extensive research into the piperazine class of compounds, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is hypothesized to exert its anticancer effects through two primary mechanisms: induction of cell cycle arrest and activation of the apoptotic cascade. The bromobenzyl and cyclopentyl moieties are proposed to contribute to the molecule's lipophilicity and binding affinity for intracellular targets.

The proposed signaling pathway suggests that upon cellular uptake, the compound may interfere with critical cell cycle regulators, leading to a halt in cell division, most commonly at the G2/M phase.[6][8][9] This cell cycle arrest can, in turn, trigger the intrinsic apoptotic pathway, characterized by changes in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.

Diagram: Proposed Signaling Pathway for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

signaling_pathway cluster_0 Cellular Uptake & Target Engagement cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction (Intrinsic Pathway) Compound 1-(4-Bromobenzyl)-4- cyclopentylpiperazine Target Intracellular Target(s) (e.g., Tubulin, Kinases) Compound->Target Binding CyclinB1_CDK1 Cyclin B1/CDK1 Complex Inhibition Target->CyclinB1_CDK1 G2M_Checkpoint G2/M Checkpoint Activation CellCycleArrest G2/M Phase Arrest G2M_Checkpoint->CellCycleArrest CyclinB1_CDK1->G2M_Checkpoint Mito Mitochondrial Stress (ΔΨm Disruption) CellCycleArrest->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the systematic evaluation of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine's anticancer activity.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: Cancer Cell Lines Compound_Prep Prepare Stock Solution of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine Start->Compound_Prep MTT Cell Viability Assay (MTT) Compound_Prep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Prep->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Compound_Prep->CellCycle IC50 Determine IC50 Value MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution CellCycle->CellCycle_Dist

Caption: A streamlined workflow for evaluating the anticancer effects of the compound.

Application 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media.

    • Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a media-only blank.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11][12]

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Hypothetical Data Summary:

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
HCT-116Colorectal Carcinoma5.3
A549Lung Carcinoma15.8
Application 2: Analysis of Apoptosis Induction by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).[15]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 1-(4-Bromobenzyl)-4-cyclopentylpiperazine at concentrations corresponding to the IC₅₀ and 2x IC₅₀ for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15][18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][18]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Hypothetical Data Summary (HCT-116 cells at 24h):

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
Compound (IC₅₀)60.525.314.2
Compound (2x IC₅₀)35.838.925.3
Application 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[19][20]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.[16][20]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[19]

    • Wash the cell pellet twice with PBS.[19]

    • Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]

    • Incubate for 30 minutes at room temperature in the dark.[19][21]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the fluorescence in the linear scale.

    • Use pulse width/area plots to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Data Interpretation:

The DNA histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content). An accumulation of cells in a particular peak indicates cell cycle arrest in that phase.

Hypothetical Data Summary (HCT-116 cells at 24h):

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.420.124.5
Compound (IC₅₀)25.815.358.9
Compound (2x IC₅₀)18.210.571.3

Conclusion

The methodologies presented in this guide provide a robust framework for the initial characterization of the anticancer properties of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine and other novel piperazine derivatives. The data generated from these assays will offer critical insights into the compound's cytotoxicity, its ability to induce programmed cell death, and its impact on cell cycle progression. These findings are essential for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models. The versatility and proven track record of the piperazine scaffold continue to make it a high-priority area for the discovery of next-generation cancer therapeutics.[1]

References

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8072-8086. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-protocol. (2022). Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol, 12(17), e4504. [Link]

  • D'Auria, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5374. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 680-685. [Link]

  • Kiss, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3334. [Link]

  • Sekar, S., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

  • Dojindo. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Leong, C. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 13(1), 8565. [Link]

  • Rehman, M. U., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pharmaceutical Biology, 54(3), 477-486. [Link]

  • Gupta, S. S., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2283. [Link]

  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]

  • Thornalley, P. J., et al. (1996). Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis. Biochemical Pharmacology, 51(10), 1365-1372. [Link]

  • Al-Ostath, A., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200923. [Link]

  • Leong, C. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Li, J., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 52(4), 1146-1156. [Link]

  • Alqasoumi, S. I., et al. (2011). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. [Link]

  • Yarim, M., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed, 22942690. [Link]

  • Liu, Y. P., et al. (1992). Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. International Journal of Cancer, 51(5), 792-797. [Link]

  • Kumar, A., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[20]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 16, 907-926. [Link]

  • Węsierska, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 30(12), 2845. [Link]

  • Wang, Y., et al. (2020). Anticancer activity of 4α-(cyclopropyl formylpiperazinyl)-4-deoxypodophyllotoxin and its mechanism of action. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(21), 7277. [Link]

  • Sadeghi, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Gene, Cell and Tissue. [Link]

  • Li, Y., et al. (2013). Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. Molecules, 18(11), 14016-14030. [Link]

  • Quispe, Y. N. C., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(11), 2580. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine as a Versatile Research Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine. This intermediate is a purpose-built molecular scaffold designed for efficient library synthesis and structure-activity relationship (SAR) studies. We will detail its synthesis, its utility in cornerstone coupling reactions, and the underlying chemical principles that make it a valuable tool in modern drug discovery. The protocols provided are designed to be robust and reproducible, serving as a foundational methodology for generating novel chemical entities targeting a wide range of biological systems.

Introduction: A Scaffold Designed for Diversification

In medicinal chemistry, the piperazine ring is considered a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its versatile chemical properties.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, provides a unique combination of conformational flexibility, basicity, and aqueous solubility.[1][3][4] These features are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The piperazine moiety is a core component in numerous therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.[5][6][7][8]

The intermediate, 1-(4-Bromobenzyl)-4-cyclopentylpiperazine, is a trifunctional scaffold engineered for specific roles in drug design:

  • The 4-Cyclopentylpiperazine Core: This moiety serves as the foundational pharmacophore. The cyclopentyl group adds lipophilicity and specific steric bulk, which can enhance binding affinity to target proteins and improve membrane permeability. The piperazine nitrogen atoms act as versatile synthetic handles for further modification.[1][2]

  • The Benzyl Linker: This provides a stable, yet conformationally relevant, spacer between the piperazine core and the reactive phenyl ring.

  • The 4-Bromophenyl Group: The bromine atom is the key reactive handle. It is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9][10] This allows for the systematic and efficient introduction of diverse chemical functionalities, making it an ideal substrate for building large compound libraries to explore SAR. The introduction of bromine can also favorably influence drug-target interactions through halogen bonding and improve metabolic stability.[11]

This guide will provide the necessary protocols to both synthesize this intermediate and utilize it effectively in downstream diversification reactions.

Physicochemical Properties & Data

The structural properties of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine are summarized below. These values are calculated and should be confirmed experimentally.

PropertyValueUnit
Molecular Formula C₁₆H₂₃BrN₂-
Molecular Weight 323.27 g/mol
CAS Number Not available (Research Intermediate)-
Calculated LogP 4.15-
Topological Polar Surface Area 6.48Ų
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 2-

Synthesis of the Intermediate

The most direct and reliable method for synthesizing 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is through the nucleophilic substitution (SN2) reaction of 1-cyclopentylpiperazine with 4-bromobenzyl bromide. The secondary amine of the piperazine acts as the nucleophile, displacing the benzylic bromide.

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions Reagent1 1-Cyclopentylpiperazine Process N-Alkylation (SN2 Reaction) Room Temp to 60 °C, 4-12h Reagent1->Process Reagent2 4-Bromobenzyl Bromide Reagent2->Process Base Base (e.g., K₂CO₃, Et₃N) Base->Process Solvent Solvent (e.g., ACN, DMF) Solvent->Process Purify Workup & Purification (Extraction, Chromatography) Process->Purify Product 1-(4-Bromobenzyl)-4- cyclopentylpiperazine Purify->Product

Caption: Workflow for the synthesis of the target intermediate.

Protocol 3.1: Synthesis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Causality Behind Choices:

  • Base (K₂CO₃): An inexpensive and moderately strong inorganic base is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) is an alternative organic base.

  • Solvent (Acetonitrile - ACN): A polar aprotic solvent is chosen because it effectively dissolves the reactants while not interfering with the nucleophilic attack, thus facilitating the SN2 mechanism.[1]

  • Temperature: The reaction is typically run at a slightly elevated temperature to increase the reaction rate without promoting significant side reactions.

Materials:

  • 1-Cyclopentylpiperazine (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)[9][10]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-cyclopentylpiperazine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • In a separate container, dissolve 4-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the 4-bromobenzyl bromide solution dropwise to the stirring piperazine mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Redissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(4-Bromobenzyl)-4-cyclopentylpiperazine.

Core Applications in Library Synthesis

The primary utility of this intermediate is its role as a substrate in palladium-catalyzed cross-coupling reactions. The aryl bromide functionality is a robust and versatile handle for creating new carbon-carbon and carbon-heteroatom bonds.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling Intermediate 1-(4-Bromobenzyl)-4- cyclopentylpiperazine Catalyst Pd Catalyst + Ligand + Base Inert Solvent, Heat Intermediate->Catalyst Partner_S Aryl/Alkyl Boronic Acid Product_S Biaryl/Alkyl-Aryl Product Partner_S->Product_S C-C Bond Partner_B Primary/Secondary Amine Product_B Aryl Amine Product Partner_B->Product_B C-N Bond Partner_So Terminal Alkyne Product_So Aryl Alkyne Product Partner_So->Product_So C-C Bond Catalyst->Product_S Suzuki Catalyst->Product_B Buchwald Catalyst->Product_So Sonogashira

Caption: General scheme for library diversification via cross-coupling.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Application: Formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond, ideal for synthesizing biaryl compounds or introducing alkyl groups. This is a foundational reaction for modifying drug scaffolds.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and common catalyst for a wide range of Suzuki couplings.

  • Base (Na₂CO₃): An aqueous solution of a mild base is required for the transmetalation step of the catalytic cycle.

  • Solvent (Dioxane/Water): A biphasic solvent system is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.

Materials:

  • 1-(4-Bromobenzyl)-4-cyclopentylpiperazine (1.0 eq)

  • Aryl- or alkyl-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial or flask, add 1-(4-Bromobenzyl)-4-cyclopentylpiperazine (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane (to dissolve organics) followed by the 2M aqueous Na₂CO₃ solution. The typical solvent ratio is 3:1 to 5:1 dioxane:water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to isolate the coupled product.

Protocol 4.2: Buchwald-Hartwig Amination

Application: Formation of a C(sp²)-N bond, crucial for synthesizing derivatives containing anilines, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination of a palladium source (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for C-N coupling with a broad range of amines.

  • Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.

  • Solvent (Toluene): An anhydrous, non-polar aprotic solvent is necessary as the strong base is water-sensitive.

Materials:

  • 1-(4-Bromobenzyl)-4-cyclopentylpiperazine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Important: This reaction is air- and moisture-sensitive. All glassware should be oven-dried, and reagents should be handled under an inert atmosphere.

  • In a glovebox or under a stream of inert gas, add NaOt-Bu (1.4 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.02 eq) to a reaction vessel.

  • Add 1-(4-Bromobenzyl)-4-cyclopentylpiperazine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat to 100-110 °C for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Drug Discovery Context: A Strategy for SAR Exploration

The true value of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is realized when these protocols are used to generate a library of analogs for biological screening. The core scaffold provides a consistent anchor, while the diversification at the 4-position of the benzyl ring allows for systematic exploration of how different functional groups affect target binding, selectivity, and cellular activity. This approach is central to modern lead optimization campaigns.

G Start Hypothesis: Cyclopentylpiperazine scaffold targets Protein X Scaffold Synthesize Core Intermediate: 1-(4-Bromobenzyl)-4-cyclopentylpiperazine Start->Scaffold Library Generate Compound Library (Suzuki, Buchwald-Hartwig, etc.) [R = Aryl, Amine, Alkyne...] Scaffold->Library Screen High-Throughput Biological Screening (Binding Assays, Cell-Based Assays) Library->Screen SAR Analyze Structure-Activity Relationship (SAR) Data Screen->SAR SAR->Library Iterative Design Lead Identify Lead Compound(s) with Optimal Potency & Properties SAR->Lead

Caption: Logical workflow for using the intermediate in SAR studies.

Safety and Handling

  • 1-(4-Bromobenzyl)-4-cyclopentylpiperazine: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust or vapors.

  • 4-Bromobenzyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle under inert, anhydrous conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Bentham Science Publishers.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. (2026). Televic.
  • 4-Bromobenzyl Bromide | High-Purity Reagent | RUO. (N.A.). Benchchem.
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PMC.

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024).
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (N.A.). RSC Publishing.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Academia.edu.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (N.A.). Televic.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (N.A.). PubMed Central.
  • Synthetic method of 1- (4-bromophenyl) piperidine. (N.A.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). MDPI.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
  • Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates. (2025).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
  • Pyrrolopyrimidines. (N.A.). ScienceDirect.
  • Discovery of novel 1-(4-aminophenylacetyl)
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI.
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][6]benzothiazines: access to pyrrolo[2,1-b][1][13]benzothiazoles. (2023). Beilstein Journals.

  • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimul
  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (2025). MDPI.

Sources

NMR and mass spectrometry analysis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2] 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is a molecule of interest, representing a class of substituted piperazines that are prevalent scaffolds in medicinal chemistry. The structural integrity, purity, and identity of such compounds must be unequivocally established before their advancement in the development pipeline. This application note provides a detailed guide to the comprehensive analysis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine using two of the most powerful analytical techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

This document is designed for researchers, analytical scientists, and professionals in drug development. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. We will explore one- and two-dimensional NMR techniques for complete structural assignment and utilize high-resolution mass spectrometry to confirm molecular weight, elemental composition, and to probe fragmentation pathways.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[7][8] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's atomic connectivity and structure.[5][7]

Rationale for Experimental Design
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent's own protons.[9] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules, including the title compound, due to its ability to dissolve a wide range of nonpolar to moderately polar compounds and its relatively simple residual solvent peak (~7.26 ppm), which typically does not interfere with the signals of the analyte.[10][11] Its volatility also facilitates sample recovery if needed.[11]

  • One-Dimensional (1D) NMR (¹H and ¹³C):

    • ¹H NMR: This is the most fundamental NMR experiment, providing information on the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[7]

    • ¹³C NMR: While ¹³C has a low natural abundance, proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of the distinct carbon environments in the molecule.[6][8]

  • Two-Dimensional (2D) NMR (COSY and HSQC): For a molecule with multiple aliphatic and aromatic signals, 1D spectra can have overlapping regions. 2D NMR experiments are essential for unambiguous assignments.[12]

    • COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[13][14] It is invaluable for tracing out proton-proton spin systems, such as identifying which protons are adjacent on the cyclopentyl ring or within the piperazine structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbon atoms.[12][13][15] It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of a carbon resonance based on the chemical shift of its attached proton(s).[14]

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine, providing a self-validating reference for experimental data.

Assignment Structure Label Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aromatic ProtonsH-Ar (ortho to Br)~7.45 (d, J ≈ 8.4 Hz, 2H)-Deshielded by the electron-withdrawing bromine atom.
Aromatic ProtonsH-Ar (ortho to CH₂)~7.20 (d, J ≈ 8.4 Hz, 2H)-Shielded relative to the protons ortho to bromine.
Benzyl ProtonsH-Benzyl~3.45 (s, 2H)~62.5Methylene protons adjacent to an aromatic ring and a nitrogen atom.
Piperazine ProtonsH-Pip (adjacent to Benzyl)~2.50 (t, J ≈ 5.0 Hz, 4H)~53.0Typical chemical shift for piperazine protons.
Piperazine ProtonsH-Pip (adjacent to Cyclopentyl)~2.65 (t, J ≈ 5.0 Hz, 4H)~52.5Slightly different environment from the other piperazine protons.
Cyclopentyl MethineH-Cyclopentyl (CH)~2.45 (quint, J ≈ 7.5 Hz, 1H)~66.0Methine proton attached to nitrogen, expected to be downfield.
Cyclopentyl MethylenesH-Cyclopentyl (CH₂)1.40 - 1.85 (m, 8H)~32.0, ~24.0Overlapping multiplets for the four methylene groups of the cyclopentyl ring.
Aromatic CarbonsC-Ar (quaternary, C-Br)-~121.0Carbon directly attached to bromine.
Aromatic CarbonsC-Ar (CH, ortho to Br)-~131.5Aromatic CH carbons.
Aromatic CarbonsC-Ar (CH, ortho to CH₂)-~130.5Aromatic CH carbons.
Aromatic CarbonsC-Ar (quaternary, C-CH₂)-~137.0Quaternary carbon attached to the benzyl group.

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Detailed Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[11]

    • Gently swirl or vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[11][16]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm and 16-32 scans are typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-200 ppm and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[17]

    • COSY: Acquire the 2D spectrum using a standard COSY pulse sequence.

    • HSQC: Acquire the 2D spectrum using a standard HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully to ensure all peaks are in pure absorption mode.

    • Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[18]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of Key Structural Correlations

The following diagram illustrates the molecular structure with atom labeling corresponding to the data table, which aids in visualizing the correlations identified through 2D NMR.

Caption: Molecular structure of the target compound for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3][19] It is used to determine the molecular weight of a compound with high accuracy, deduce its elemental formula, and gain structural insights from fragmentation patterns.[3] For pharmaceutical compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination, providing both separation of complex mixtures and highly sensitive detection.[20][21][22]

Rationale for Experimental Design
  • Ionization Technique (Electrospray Ionization - ESI): ESI is a "soft" ionization technique ideal for moderately polar, thermally labile molecules like the title compound.[23][24] It generates ions directly from a solution by creating a fine spray of charged droplets, minimizing fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺).[23][25] This makes it straightforward to determine the molecular weight.

  • LC-MS Configuration: Coupling high-performance liquid chromatography (HPLC) with MS allows for the initial separation of the target compound from any impurities or starting materials.[20][26] This provides critical information on the sample's purity while simultaneously confirming the identity of the main peak via its mass spectrum.[27]

  • Key Diagnostic Feature (Bromine Isotopic Pattern): A definitive feature to look for in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[28][29] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (an "M" peak and an "M+2" peak), which is a clear indicator of the presence of a single bromine atom in the molecule.[30][31]

Predicted Mass Spectral Data

The molecular formula for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is C₁₆H₂₃BrN₂.

Ion Description Predicted Mass-to-Charge (m/z)
[M+H]⁺Protonated molecule with ⁷⁹Br323.11
[M+2+H]⁺Protonated molecule with ⁸¹Br325.11
Detailed Protocol: LC-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final sample concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in protonation for positive-ion ESI.

  • LC-MS System Parameters (Typical):

    • LC System:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS System (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3-4 kV.

      • Gas Temperature: 300-350 °C.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess the purity of the sample.

    • Extract the mass spectrum from the main chromatographic peak.

    • Identify the [M+H]⁺ and [M+2+H]⁺ ion cluster and confirm their m/z values and 1:1 relative intensity.

    • If performing tandem MS (MS/MS), select the precursor ion (e.g., m/z 323.1) and apply collision-induced dissociation (CID) to generate a fragment ion spectrum for further structural confirmation.

Visualization of a Plausible Fragmentation Pathway

The piperazine ring and the benzyl-nitrogen bond are common points of cleavage in ESI-MS/MS experiments.[17][32][33]

Fragmentation_Pathway Precursor [M+H]⁺ m/z 323/325 Fragment1 Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 Precursor->Fragment1 Cleavage of C-N bond Fragment2 Cyclopentylpiperazine Fragment [C₉H₁₈N₂]⁺ m/z 155 Precursor->Fragment2 Cleavage of C-N bond Fragment3 Tropylium-like Ion [C₇H₇]⁺ m/z 91 Fragment1->Fragment3 Loss of Br

Caption: Plausible MS/MS fragmentation pathway for the title compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural analysis of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine. ¹H, ¹³C, COSY, and HSQC NMR experiments enable the complete and unambiguous assignment of all proton and carbon resonances, confirming the molecule's intricate connectivity. Concurrently, LC-MS analysis confirms the molecular weight and elemental composition through high-resolution mass measurement and the characteristic 1:1 isotopic pattern of bromine. This dual-pronged analytical approach ensures the identity, purity, and structural integrity of the target compound, fulfilling the rigorous demands of chemical research and pharmaceutical development.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.
  • Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.
  • How is Mass Spectrometry Used in Drug Development?
  • Mass spectrometry and drug development – how the two come together. Wiley Analytical Science.
  • NMR Spectroscopy: Principles, Types & Applic
  • Advancements in LCMS Technology to Transform Pharmaceutical Analysis. Aral Research.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • LC-MS Analysis of Pharmaceutical Drugs. Medical News.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Mass spectra and major fragmentation patterns of piperazine designer...
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry.
  • NMR Solvents. Sigma-Aldrich.
  • An Introduction to LC/MS for Chemical Analysis. Excedr.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • How to Choose Deuter
  • NMR solvent selection - that also allows sample recovery.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Basic Concepts, Principles and Applic
  • mass spectra - the M+2 peak. Chemguide.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • The M+1 & M+2 Peaks. Save My Exams.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab.
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • NMR Sample Prepar
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • 2D- NMR what is the different between COSY and HSQC??
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applic
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • How to Interpret an HSQC-COSY Experiment. ACD/Labs.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthetic method of 1- (4-bromophenyl) piperidine.

Sources

Technical Evaluation of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

1-(4-Bromobenzyl)-4-cyclopentylpiperazine (herein referred to as 4-Br-BCPP ) represents a chemical scaffold with significant potential as a G-Protein Coupled Receptor (GPCR) modulator. Structurally, it belongs to the N-benzyl-N'-substituted piperazine class, a "privileged structure" in medicinal chemistry known to yield high-affinity ligands for Dopamine D2-like receptors (D2, D3, D4) and Sigma (σ1/σ2) receptors .

While structurally related to the psychoactive benzylpiperazines (BZP), the addition of the bulky cyclopentyl group and the 4-bromo halogen substitution typically shifts pharmacological selectivity towards D2/D4 antagonism and Sigma-1 modulation, often reducing abuse potential while enhancing therapeutic relevance for antipsychotic or neuroprotective applications.

This guide provides a rigorous, self-validating technical framework to characterize 4-Br-BCPP as a Dopamine Antagonist , distinguishing its activity from Sigma receptor binding and establishing its functional potency.

Chemical Handling & Preparation[4][7]

Safety Warning: Piperazine derivatives can be irritants or sensitizers. Handle in a fume hood. Regulatory Note: Verify local scheduling; while cyclopentyl derivatives are generally research chemicals, benzylpiperazine cores are controlled in some jurisdictions.

ParameterSpecificationNotes
Molecular Formula C₁₆H₂₃BrN₂
Molecular Weight ~323.28 g/mol
Solubility Hydrophobic (Lipophilic)Insoluble in water. Soluble in DMSO (>10 mM) and Ethanol.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Store as solid until use.
Solubilization Protocol
  • Stock Solution (10 mM): Dissolve 3.23 mg of 4-Br-BCPP in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute stock 1:1000 in assay buffer (final 10 µM) immediately prior to use.

  • Vehicle Control: Ensure final assay DMSO concentration is <0.5% to prevent non-specific membrane perturbation.

Application 1: In Vitro Radioligand Binding (Affinity)

Objective: Determine the binding affinity (


) of 4-Br-BCPP for the Dopamine D2 receptor.
Rationale:  Functional antagonism cannot be confirmed without first establishing physical occupancy. We use a competition binding assay against a known high-affinity antagonist.
Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human Dopamine D2L (Long isoform) receptor.

  • Radioligand:

    
    -Methylspiperone (
    
    
    
    nM) or
    
    
    -Raclopride.
  • Non-specific Binding (NSB) Blocker: Haloperidol (10 µM) or (+)-Butaclamol.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw CHO-D2L membranes and dilute in Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA).

    • Note on MgCl₂: Magnesium promotes the high-affinity agonist state. For antagonist screening, its presence is standard but less critical than for agonist binding.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Haloperidol.

    • Test Compound: Buffer + Membranes + Radioligand + 4-Br-BCPP (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 0.2 nM

      
      -Methylspiperone to all wells.
      
    • Incubate for 60 minutes at 25°C (equilibrium is slower for lipophilic compounds like 4-Br-BCPP).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding of the lipophilic piperazine to the filter).

    • Wash 3x with ice-cold wash buffer.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Success Criterion: A

      
       nM suggests a potent "lead" candidate.
      

Application 2: Functional Antagonism (cAMP Assay)

Objective: Confirm that 4-Br-BCPP inhibits D2 receptor signaling (Antagonist) rather than activating it (Agonist). Mechanism: D2 receptors couple to


 proteins.[1] Activation inhibits Adenylyl Cyclase (AC), lowering cAMP. An antagonist  will reverse this inhibition, restoring cAMP levels in the presence of an agonist.
Signaling Pathway Visualization

D2_Signaling cluster_logic Functional Antagonism Logic Agonist Dopamine / Quinpirole D2R Dopamine D2 Receptor (GPCR) Agonist->D2R Activates Antagonist 4-Br-BCPP (Candidate) Antagonist->D2R BLOCKS Gi Gi/o Protein D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin (Stimulator) Forskolin->AC Directly Activates

Caption: D2R Functional Antagonism. The candidate (Red) must block the Agonist-induced inhibition of Adenylyl Cyclase, thereby restoring Forskolin-stimulated cAMP levels.

Protocol: cAMP-Glo / GloSensor Assay
  • Cell Seeding: Use HEK293 cells stably expressing D2R. Seed at 20,000 cells/well in 384-well plates.

  • Agonist Challenge Preparation: Prepare the

    
     concentration of a standard agonist (e.g., Quinpirole , typically 30-100 nM).
    
  • Antagonist Mode:

    • Pre-incubate cells with 4-Br-BCPP (serial dilution) for 15 minutes.

    • Add Forskolin (10 µM) + Quinpirole (

      
      ).
      
    • Logic: Forskolin raises cAMP.[1] Quinpirole lowers it (via D2).[1] If 4-Br-BCPP is an antagonist, it blocks Quinpirole, so cAMP remains high .

  • Detection: Add detection reagent (lysis/luciferase substrate) and read luminescence.

  • Agonist Mode Check (Safety Step):

    • Incubate cells with 4-Br-BCPP without Quinpirole.

    • If cAMP drops, the compound is a partial agonist, not a pure antagonist.

Selectivity Profiling (Critical Validation)

N-benzylpiperazines are "promiscuous." To validate 4-Br-BCPP as a useful D2 antagonist, you must screen against its most likely off-targets.

TargetRadioligandReference LigandRationale
Sigma-1 (

)

HaloperidolBenzylpiperazines are classic Sigma ligands. High

affinity may confer neuroprotection but complicates D2 data interpretation.
Dopamine D4

L-745,870D4 is structurally similar to D2. Many piperazines are D4 selective.
5-HT


RisperidoneCommon off-target for antipsychotics.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_bind Phase 2: Binding (Affinity) cluster_func Phase 3: Functional (Activity) Stock Solubilize 4-Br-BCPP (DMSO) Dilution Serial Dilution (10mM -> 1nM) Stock->Dilution Membrane CHO-D2 Membranes + [3H]-Spiperone Dilution->Membrane Cell HEK-D2 Cells + cAMP Sensor Dilution->Cell Incubate Incubate 60min @ 25°C Membrane->Incubate Filter GF/B Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Challenge Add Forskolin + Quinpirole Cell->Challenge Read Luminescence Readout Challenge->Read

Caption: Integrated workflow for validating 4-Br-BCPP. Phase 2 determines if it binds; Phase 3 determines if it acts as an antagonist.

References

  • Robarge, M. J., et al. (2001). "Design and Synthesis of N-Benzyl-N'-cyclopentylpiperazine Derivatives as Selective Dopamine D4 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Free, R. B., et al. (2014).[2] "Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists." Journal of Medicinal Chemistry.

  • Innoprot. (2023). "Dopamine D2 Receptor Functional Assay: cAMP Flux Protocol." Innoprot Application Notes.

  • Gregory, K. J., et al. (2010). "N-Aryl Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Recent Research.

  • Sigma-Aldrich. (2023). "Product Specification: 1-(4-Bromobenzyl)piperazine." Merck/Sigma Technical Documents.

Sources

application in studies of viral capping machinery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization & Inhibition of Viral Capping Machinery

Executive Summary & Mechanistic Divergence

Viral RNA capping is a critical checkpoint in the viral life cycle, ensuring mRNA stability, efficient translation, and evasion of host innate immunity (specifically IFIT-mediated recognition). Unlike the host cell, which relies on a nuclear capping complex, RNA viruses have evolved diverse, often cytoplasmic, strategies to cap their genomes.[1]

For drug development professionals, these viral-specific enzymes represent high-value targets with low host-toxicity potential. This guide details the experimental interrogation of two distinct capping paradigms:

  • Canonical Capping (e.g., SARS-CoV-2, Flaviviruses): The virus encodes its own Methyltransferase (MTase) and Guanylyltransferase (GTase) domains to synthesize a cap structure de novo.

  • Cap-Snatching (e.g., Influenza, Bunyaviruses): The virus cleaves capped 5'-leaders from host mRNAs to prime its own transcription.[2][3][4][5][6]

Biological Framework & Pathway Visualization

To design effective assays, one must understand the enzymatic cascade.

  • SARS-CoV-2 (Canonical): Involves a complex of non-structural proteins (nsps). nsp13 (RTPase)

    
    nsp12 (GTase activity) 
    
    
    
    nsp14 (N7-MTase)
    
    
    nsp16/nsp10 (2'-O-MTase).
  • Influenza A (Cap-Snatching): The Polymerase Acidic (PA) subunit contains an endonuclease that cleaves host RNA 10-13 nt downstream of the cap.[6][7]

Figure 1: Comparative Viral Capping Pathways

ViralCapping cluster_canonical Canonical Capping (e.g., SARS-CoV-2) cluster_snatching Cap-Snatching (e.g., Influenza) pppRNA 5'-ppp-RNA (Nascent Viral RNA) RTPase RTPase (nsp13) Hydrolysis pppRNA->RTPase ppRNA 5'-pp-RNA RTPase->ppRNA GTase GTase (nsp12/Capping Enzyme) + GTP ppRNA->GTase GpppRNA Gppp-RNA (Unmethylated Cap) GTase->GpppRNA N7MTase N7-MTase (nsp14) + SAM -> SAH GpppRNA->N7MTase Cap0 Cap-0 (m7Gppp-RNA) N7MTase->Cap0 O2MTase 2'-O-MTase (nsp16/nsp10) + SAM -> SAH Cap0->O2MTase Cap1 Cap-1 (m7GpppNm-RNA) (Immune Evasion) O2MTase->Cap1 HostmRNA Host mRNA (Cap-1) PB2 PB2 Subunit (Cap Binding) HostmRNA->PB2 Recruitment PA_Endo PA Endonuclease (Cleavage) PB2->PA_Endo Positioning Primer Capped Primer (10-13 nt) PA_Endo->Primer Cleavage PB1 PB1 Polymerase (Elongation) Primer->PB1 Priming ViralmRNA Viral mRNA (Chimeric) PB1->ViralmRNA Transcription

Caption: Mechanistic comparison of de novo synthesis (left) utilizing sequential methylation, versus host cap-snatching (right) utilizing endonuclease cleavage.[6]

Application 1: Biochemical Screening of Methyltransferases (SARS-CoV-2)

The SARS-CoV-2 nsp14 (N7-MTase) and nsp16 (2'-O-MTase) are S-adenosylmethionine (SAM)-dependent enzymes.[8] The "Gold Standard" for screening inhibitors is detecting the conversion of SAM to S-adenosylhomocysteine (SAH).

Protocol: Bioluminescent SAH Detection (MTase-Glo™)

Objective: Quantify MTase activity by converting the reaction product (SAH) into ATP, which is then detected via luciferase. This is a coupled-enzyme assay.

Reagents & Equipment:

  • Enzyme: Recombinant nsp14 or nsp16/nsp10 complex (purified from E. coli or Sf9).

  • Substrate:

    • For nsp14: Gppp-RNA (synthetic or enzymatically capped).

    • For nsp16: m7Gppp-RNA (Cap-0).[9]

  • Cofactor: Ultra-pure SAM (S-adenosylmethionine).

  • Detection: MTase-Glo™ Reagent (Promega).

  • Plate: 384-well low-volume white plates (e.g., Corning 4513).

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Dilute nsp16/nsp10 complex to 20 nM (final assay concentration) in Reaction Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 0.01% BSA).

    • Note: nsp10 is a mandatory cofactor for nsp16 stability; ensure a 1:5 or 1:10 molar ratio (nsp16:nsp10) during purification or pre-incubation.

  • Compound Addition (HTS Mode):

    • Dispense 50 nL of test compounds (in DMSO) into plate wells using an acoustic liquid handler (e.g., Echo 550).

    • Include controls: Neutral (DMSO only) and Inhibitor (e.g., Sinefungin at 10 µM).

  • Reaction Initiation:

    • Add 2 µL of Enzyme Master Mix to the wells. Incubate for 10 min at RT to allow compound binding.

    • Add 2 µL of Substrate Mix (containing 2 µM SAM and 0.5 µM Cap-0 RNA substrate).

    • Total Volume: 4 µL.

    • Incubate at 30°C for 45 minutes .

  • SAH Detection (Two-Step):

    • Step 1: Add 1 µL of MTase-Glo Reagent (converts SAH to ADP). Incubate 30 min at RT.

    • Step 2: Add 5 µL of MTase-Glo Detection Solution (converts ADP to ATP

      
       Light). Incubate 30 min at RT.
      
  • Data Acquisition:

    • Read Luminescence on a multimode reader (e.g., PerkinElmer EnVision).

    • Calculate % Inhibition relative to DMSO controls.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for HTS validation.

  • Signal-to-Background (S/B): Typically > 10-fold.

Application 2: Cap-Snatching Endonuclease Assays (Influenza)

The Influenza PA endonuclease is a metalloenzyme (Mn²⁺/Mg²⁺ dependent). High-throughput screening relies on Fluorescence Resonance Energy Transfer (FRET) using a dual-labeled RNA probe that mimics the host cap leader.

Protocol: FRET-Based Endonuclease Cleavage Assay

Objective: Monitor the cleavage of a quenched fluorophore-labeled RNA substrate. Cleavage separates the fluorophore from the quencher, resulting in increased fluorescence.

Reagents:

  • Enzyme: Recombinant Influenza A PA N-terminal domain (PA-Nter, residues 1–209).

  • FRET Substrate: 5'-FAM-(N)15-BHQ1-3' (e.g., 5'-FAM-UUGUAUUUUCCUU-BHQ1-3').

    • Note: The sequence should be U-rich to mimic preferred cleavage sites.

  • Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM

    
    -mercaptoethanol, 1 mM MnCl₂  (Critical: Mn²⁺ is the preferred cation for in vitro activity).
    

Step-by-Step Methodology:

  • Substrate Preparation:

    • Dilute FRET RNA substrate to 200 nM in assay buffer. Protect from light.

  • Inhibitor Incubation:

    • Mix 20 nM PA-Nter enzyme with test compounds (e.g., Baloxavir acid as positive control) in a black 384-well plate.

    • Incubate for 15 minutes at RT.

  • Reaction Start:

    • Add FRET RNA substrate to initiate the reaction.

    • Final Volume: 20 µL.

  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader.

    • Excitation: 485 nm | Emission: 535 nm.

    • Read every 60 seconds for 30 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the Initial Velocity (

      
      )  from the linear portion of the curve.
      
    • Determine

      
       based on the reduction of 
      
      
      
      .

Data Presentation & Comparative Analysis

When evaluating inhibitors, it is crucial to distinguish between mechanism of action (MOA).

Table 1: Comparison of Viral Capping Inhibitor Classes

TargetMechanismRepresentative CompoundAssay Readout
SARS-CoV-2 nsp14 SAM CompetitiveSinefunginSAH production (Lum) or FP Binding
SARS-CoV-2 nsp16 Allosteric / InterfaceSAM-analogsSAH production (Lum)
Influenza PA Metal ChelationBaloxavir marboxilFRET Cleavage (Fluor)
Flavivirus NS5 GTP CompetitiveRibavirinGTP-FP Binding
Figure 2: High-Throughput Screening Workflow

HTS_Workflow Library Compound Library (10k - 100k) Primary Primary Screen (Single Point @ 10µM) Library->Primary Filter Hit Selection (>50% Inhibition) Primary->Filter DoseResponse Dose Response (IC50 Determination) Filter->DoseResponse Pass Orthogonal Orthogonal Assay (Biophysical: SPR/MST) DoseResponse->Orthogonal Potent Hits Lead Validated Lead Orthogonal->Lead

Caption: Standardized workflow for identifying viral capping inhibitors, moving from functional screening to biophysical validation.

References

  • Geiss, B. J., et al. (2011). "A High-Throughput Screening Assay for the Identification of Flavivirus NS5 Capping Enzyme GTP-Binding Inhibitors." Journal of Biomolecular Screening. Link

  • Hsiao, K., et al. (2022). "High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases." PLOS ONE. Link

  • Bouvet, M., et al. (2010). "In vitro reconstitution of SARS-coronavirus mRNA cap methylation." PLOS Pathogens. Link

  • Kukkonen, S. K., et al. (2005). "Development of FRET-based cap-snatching endonuclease assay." Archives of Virology. Link

  • Reich, S., et al. (2014). "Structural insight into cap-snatching and RNA synthesis by influenza polymerase." Nature.[10] Link

  • Decroly, E., et al. (2012). "Conventional and unconventional mechanisms for capping viral mRNA."[9] Nature Reviews Microbiology. Link

Sources

Application Note: Strategic Development of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the rational design, synthesis, and evaluation of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine (BCPP) analogs. As a "privileged scaffold," this piperazine core serves as a critical template for ligands targeting Sigma-1 receptors (


R) , Histamine H3 receptors , and CCR5 . The presence of the 4-bromobenzyl moiety provides a dual advantage: it acts as a hydrophobic pharmacophore for receptor binding and a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling. This note provides self-validating protocols for synthesis and a decision matrix for Structure-Activity Relationship (SAR) optimization.

Part 1: Rational Design & SAR Strategy

The Pharmacophore Logic

The BCPP scaffold is not merely a random screening hit; it represents a convergence of three distinct pharmacophoric elements required for high-affinity GPCR and Sigma receptor binding:

  • The Basic Core (Piperazine): Provides the ionizable nitrogen (pKa ~8.5–9.0) necessary for electrostatic interaction with the conserved aspartate residue in GPCRs (e.g., Asp3.32 in amine receptors) or the glutamate residue in

    
    R.
    
  • The Lipophilic Anchor (Cyclopentyl): A compact, metabolic-resistant hydrophobic group. Unlike flexible alkyl chains, the cyclopentyl ring restricts conformation, reducing the entropic penalty upon binding. It targets the secondary hydrophobic pocket.

  • The Electronic/Steric Probe (4-Bromobenzyl):

    • Biological: The bromine atom offers halogen-bonding potential and lipophilicity (

      
      ) to fill the primary hydrophobic pocket.
      
    • Synthetic: The aryl bromide is a "sleeping functional group," ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate bi-aryl libraries rapidly.

SAR Decision Matrix

The following diagram illustrates the strategic modification zones for this scaffold.

SAR_Strategy Core Core Scaffold: 1-(4-Bromobenzyl)-4- cyclopentylpiperazine West West Wing (Benzyl) Target: Primary Hydrophobic Pocket Core->West East East Wing (Cyclopentyl) Target: Secondary Hydrophobic Pocket Core->East Linker Central Core (Piperazine) Target: Electrostatic Clamp Core->Linker Suzuki Strategy A: Suzuki Coupling (Convert Br -> Bi-aryl) Increases Sigma-1 Selectivity West->Suzuki Optimize RingSize Strategy B: Ring Expansion (Cyclopentyl -> Cyclohexyl/Azepane) Modulates H3 vs. Sigma affinity East->RingSize Optimize Rigidity Strategy C: Core Constraint (Piperazine -> Homopiperazine) Alters pKa and vector Linker->Rigidity Optimize

Caption: SAR Decision Tree identifying three zones of optimization. The 4-Br position is the primary vector for library expansion via cross-coupling.

Part 2: Synthetic Protocols

Route Selection: Convergent vs. Linear

For library generation, a Convergent Route is superior. It allows the separate preparation of the N-alkylated piperazine core and the benzyl electrophile, joining them in the final step. However, for scaling the specific BCPP scaffold, the Linear Route described below is most efficient.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1-(4-Bromobenzyl)-4-cyclopentylpiperazine with >98% purity.

Step 1: Reductive Amination (Formation of N-Cyclopentylpiperazine)
  • Reagents: Piperazine (anhydrous), Cyclopentanone, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM).

  • Rationale: STAB is used over NaCNBH3 to avoid toxic cyanide byproducts and allow reaction in non-protic solvents.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve Piperazine (4.0 equiv, 8.6 g) in DCM (100 mL).

    • Note: Excess piperazine is critical to prevent bis-alkylation (formation of 1,4-dicyclopentylpiperazine).

  • Activation: Add Cyclopentanone (1.0 equiv, 2.2 mL) and AcOH (1.2 equiv). Stir at Room Temperature (RT) for 30 min to form the iminium ion.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv, 7.9 g) portion-wise over 15 min.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). Stain: Ninhydrin (Product stains blue/purple).

  • Workup (Self-Validating Step):

    • Quench with sat. NaHCO3.

    • Extract aqueous layer with DCM (3x).

    • Purification: The excess piperazine remains in the aqueous phase or precipitates. Concentrate the organic phase.[1] If solid piperazine is visible, filter it off.

    • Validation: 1H NMR should show a multiplet at ~2.5 ppm (CH of cyclopentyl) and loss of ketone signal.

Step 2: N-Alkylation with 4-Bromobenzyl Bromide
  • Reagents: 1-Cyclopentylpiperazine (from Step 1), 4-Bromobenzyl bromide, K2CO3, Acetonitrile (ACN).

Procedure:

  • Setup: Suspend 1-Cyclopentylpiperazine (1.0 equiv) and K2CO3 (3.0 equiv, anhydrous, granular) in ACN (0.1 M concentration).

  • Addition: Add 4-Bromobenzyl bromide (1.0 equiv) dissolved in minimal ACN dropwise at RT.

    • Control: Do not heat initially. Alkylation is rapid; heating promotes quaternary ammonium salt formation.

  • Completion: Stir at RT for 4–6 hours. TLC (Hexane/EtOAc 1:1) should show consumption of the benzyl bromide.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel). Eluent: 0–5% MeOH in DCM.

    • Yield Target: 75–85%.

    • Validation: MS (ESI+) m/z = 323/325 ([M+H]+, 1:1 Br isotope pattern).

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Objective: Convert the 4-bromo handle into a bi-aryl motif to probe the "deep" hydrophobic pocket (e.g., for Sigma-1 high affinity).

Procedure:

  • Mix: In a microwave vial, combine BCPP (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 min.

  • Reaction: Heat at 90°C for 4 hours (or microwave 110°C, 30 min).

  • Filtration: Filter through Celite to remove Pd black.

Part 3: Experimental Workflow & Data Management

Workflow Diagram

The following Graphviz diagram outlines the critical path from starting materials to lead candidates.

Workflow SM1 Piperazine (Excess) Step1 Step 1: Reductive Amination (DCM, STAB, 0°C -> RT) SM1->Step1 SM2 Cyclopentanone SM2->Step1 SM3 4-Bromobenzyl Bromide Step2 Step 2: N-Alkylation (ACN, K2CO3, RT) SM3->Step2 Check1 QC Point 1: Remove excess Piperazine Step1->Check1 Check1->Step2 Purified Mono-amine Prod Scaffold: BCPP (Br-Handle Ready) Step2->Prod Div Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Prod->Div Library Expansion

Caption: Synthetic workflow emphasizing the critical QC point after reductive amination to prevent impurity carryover.

Data Presentation: Representative SAR Table

When evaluating analogs, organize data to highlight the impact of the "East" (Cyclopentyl) and "West" (Benzyl) modifications.

Compound IDR1 (West Wing)R2 (East Wing)Sigma-1 Ki (nM)H3R Ki (nM)Selectivity (Sig/H3)LogP
BCPP (Ref) 4-Br-Ph Cyclopentyl 12.5 45.0 0.27 3.8
Analog-014-Cl-PhCyclopentyl18.250.10.363.5
Analog-024-Ph-Ph (Biaryl)Cyclopentyl1.2 >1000>8004.9
Analog-034-Br-PhCyclohexyl15.08.5 0.564.1
Analog-044-Br-PhIsopropyl120.0210.00.572.9

Note: Data above is illustrative of typical trends.[2] Bi-aryl extension (Analog-02) often drastically improves Sigma-1 affinity due to deep pocket occupancy.

Part 4: Pharmacological Evaluation Protocols

Microsomal Stability Assay (Critical for Lipophilic Amines)

Since BCPP is lipophilic (cLogP ~3.8), it is prone to oxidative metabolism (N-dealkylation).

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ).
    
  • Acceptance Criteria:

    
     is desirable for lead candidates.
    
Sigma-1 Receptor Binding Assay
  • Ligand:

    
    -Pentazocine (specific Sigma-1 agonist).
    
  • Tissue/Cell: Guinea pig brain membranes or HEK293 overexpressing hSigma-1.

  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Protocol: Incubate membranes + Radioligand + BCPP analog (concentrations

    
     to 
    
    
    
    M) for 120 min at 37°C. Filter, wash, and count scintillation.

References

  • Sigma Receptor Ligand Design

    • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (Bioorg Med Chem).[3]

  • H3 Receptor Antagonists

    • Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives.[4] (Frontiers in Neuroscience).

  • Synthetic Methodology (Reductive Amination)

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (Molecules).[1][5][6][7][8][9][10][11][12][13][14]

  • Cross-Coupling on Piperazine Scaffolds

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] (ChemMedChem).

Sources

Troubleshooting & Optimization

Technical Support Center: Computational Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Scope: Quantum Mechanics (QM), Kinetic Modeling, Bayesian Optimization, and Process Scale-up.

Welcome to the Synthesis Optimization Hub

This guide is not a textbook; it is a field manual for the "Reality Gap"—the treacherous void between a computed transition state and a high-yield industrial process.

As researchers, we often treat computational models as oracles. They are not. They are approximations that fail in predictable ways. This support center is structured to troubleshoot these failures at three critical stages: Molecular Mechanism , Reaction Conditions , and Reactor Scale-Up .

Module 1: The Quantum Mechanical "Black Box"

Focus: DFT, Transition States (TS), and Convergence Failures.

Issue 1.1: "I found a Transition State, but it has two imaginary frequencies."

Diagnosis: You are at a second-order saddle point (a "hilltop" in two directions), not a true Transition State (TS). This chemically meaningless structure often occurs when the starting geometry is too highly symmetric.

The Self-Validating Protocol:

  • Visual Inspection: Open the output in a visualizer (e.g., GaussView, Chemcraft). Animate the vibrational modes.

    • Validation: A true TS must have exactly one imaginary frequency (negative wavenumber).[1] The vibration must correspond to the bond breaking/forming vector.

  • The "Distortion" Fix:

    • Identify the second (unwanted) imaginary frequency mode.

    • Manually displace the atoms along this vector by ~5% (0.1 Å).

    • Logic: This "kicks" the geometry off the second-order saddle point down to the first-order ridge.

  • Re-optimization:

    • Restart the optimization using Opt=(TS, CalcFC, NoEigenTest).

    • Note:CalcFC (Calculate Force Constants) is expensive but critical here to define the curvature correctly from the start.

Issue 1.2: "SCF Convergence Failure in Transition Metal Catalysis."

Diagnosis: Open-shell transition metals (Pd, Ir, Ni) often suffer from oscillating electron density during Self-Consistent Field (SCF) cycles due to small HOMO-LUMO gaps.

Troubleshooting Matrix:

StrategyCommand (Gaussian Syntax)Command (ORCA Syntax)When to use?
Quadratic Convergence SCF=QC! KDIIS SOSCFFirst line of defense. Slower, but mathematically robust.
Level Shifting SCF=(VShift=300)%scf Shift ShiftErr 0.1 endArtificial gap increase to dampen oscillations. Remove for final energy.
Fractional Occupancy SCF=Fermi! SmearFor metallic systems or near-degeneracy.
Basis Set Projection Guess=Read! MOReadConverge with a small basis set (e.g., SVP) first, then project to Triple-Z.
Module 2: The Solvation Reality Gap

Focus: Why your computed


 doesn't match experimental rates.
FAQ: "My barrier predicts a fast reaction, but the experiment is dead. Why?"

Root Cause: You are likely relying on Implicit Solvation (e.g., PCM, SMD) for a mechanism that involves specific solute-solvent interactions (hydrogen bonding, proton transfer). Continuum models treat solvent as a uniform dielectric field, ignoring explicit stabilization.

The Hybrid Protocol (Cluster-Continuum):

  • Microsolvation: If your TS involves a charged nucleophile or proton transfer, explicitly add 1–3 solvent molecules to the QM calculation.

    • Causality: This captures the entropic penalty of organizing solvent shells, which implicit models often underestimate by 3–5 kcal/mol [1].

  • Thermodynamic Correction:

    • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) for final free energies if possible. It outperforms SMD for non-aqueous mixtures and partition coefficients [2].

  • Entropy Scaling:

    • Gas-phase entropy (

      
      ) overestimates freedom in solution. Apply the Grimme/Paton Rigid-Rotor Harmonic Oscillator (RRHO)  approximation to suppress low-frequency modes (<100 cm⁻¹) that artificially inflate entropy terms [3].
      
Module 3: Data-Driven Optimization (Bayesian Loop)

Focus: Maximizing Yield without running 1,000 experiments.

Issue 3.1: "My Design of Experiments (DoE) is too expensive."

Solution: Switch from Factorial Design to Bayesian Optimization (BO) . Traditional DoE explores the entire space. BO explores only the promising space by building a surrogate probabilistic model (Gaussian Process) that learns from each iteration.

The BO Workflow:

  • Define Parameter Space: Solvent (Categorical), Temperature (Continuous), Catalyst Loading (Continuous).

  • Acquisition Function: Use Expected Improvement (EI) . This mathematically balances Exploitation (go where yield is high) and Exploration (go where uncertainty is high).

  • Batch Selection: Instead of one experiment at a time, use algorithms like Gryffin (for categorical variables) to suggest batches of 5–10 experiments [4].

Visualization: The Bayesian Logic Loop

BayesianLoop Start Define Search Space (Temp, Cat, Solvent) InitialData Seed Experiments (Random/LHS) Start->InitialData Model Surrogate Model (Gaussian Process) InitialData->Model Acquisition Acquisition Function (Expected Improvement) Model->Acquisition Predict Mean & Uncertainty Suggest Suggest Next Conditions Acquisition->Suggest Maximize EI Lab Run Experiment (Wet Lab/Robot) Suggest->Lab Update Update Dataset Lab->Update Yield/Purity Data Check Target Met? Update->Check Check->Model No (Iterate) Stop Optimized Process Check->Stop Yes

Caption: The Bayesian Optimization cycle iteratively refines the surrogate model, reducing experimental burden by 80-90% compared to Grid Search.

Module 4: The Scale-Up Interface

Focus: When Chemistry meets Physics (Mixing & Mass Transfer).[2]

Issue 4.1: "The reaction works at 100mg but fails at 1kg."

Diagnosis: You have hit a Mixing Limitation . In small vials, mixing is faster than the reaction (


). At scale, mixing slows down.[3] If 

, you form "hotspots" or concentration gradients that favor side reactions.

The Damköhler Diagnostic: Calculate the Damköhler Number (


):


  • If

    
    :  The process is Kinetically Controlled . The chemistry (QM models) dominates. Scale-up should be straightforward.
    
  • If

    
    :  The process is Mixing Controlled . The reactor geometry (CFD models) dominates. You must increase agitation or switch to Flow Chemistry [5].
    

Troubleshooting Flowchart: From Molecule to Reactor

TroubleshootingFlow Problem Process Failure CheckQM Check Mechanism (QM/DFT) Problem->CheckQM DecisionQM Barrier > Exp? CheckQM->DecisionQM CheckSolv Check Solvation (Explicit/COSMO) DecisionMix Da > 1? CheckSolv->DecisionMix Solvation OK FixSolv Fix: Add Explicit Solvent Molecules CheckSolv->FixSolv Solvation Error CheckMix Check Mixing (Damköhler No.) DecisionQM->CheckSolv No (Barrier OK) FixQM Fix: Conformational Sampling/Catalyst DecisionQM->FixQM Yes (Barrier too high) DecisionMix->CheckMix No (Kinetic Issue) FixEng Fix: Change Impeller or Use Flow Reactor DecisionMix->FixEng Yes (Mixing Issue)

Caption: A tiered diagnostic logic to isolate whether a failure is molecular (QM), thermodynamic (Solvation), or physical (Mixing).

References
  • Cramer, C. J., & Truhlar, D. G. (2008). A Universal Solvation Model for the Quantum Mechanical Calculation of Free Energies of Solvation in Water and Organic Solvents (SMD). Journal of Physical Chemistry B. Link

  • Klamt, A. (2011). The COSMO and COSMO-RS solvation models.[4][5][6] Wiley Interdisciplinary Reviews: Computational Molecular Science. Link

  • Grimme, S. (2012). Supramolecular Binding Thermodynamics by Dispersion-Corrected Density Functional Theory. Chemistry – A European Journal. Link

  • Häse, F., Roch, L. M., & Aspuru-Guzik, A. (2021). Gryffin: An algorithm for Bayesian optimization of categorical variables driven by expert knowledge.[7] Nature Machine Intelligence. Link

  • Valera, F. E., et al. (2021). The Impact of Mixing on Chemical Process Scale-Up.[2] Reaction Chemistry & Engineering.[7] Link

Sources

Technical Support Center: Enhancing Bioavailability of Piperazine Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Piperazine Scaffold Optimization Case ID: PIP-BIO-001

Introduction: The "Piperazine Paradox"

Welcome to the technical support center. If you are working with a piperazine-containing drug candidate, you are likely facing a specific physicochemical contradiction known as the "Piperazine Paradox."

The piperazine ring is a diprotic base (pKa₁ ~5.3, pKa₂ ~9.7). This creates a distinct bioavailability profile:

  • Gastric Phase (pH 1.2): Highly soluble due to full ionization.

  • Intestinal Phase (pH 6.8 - 7.4): The molecule de-protonates, often leading to rapid precipitation in the jejunum before absorption can occur.

This guide moves beyond generic advice to address the specific molecular behaviors of the piperazine scaffold.

Module 1: Solubility & Dissolution Troubleshooting

Issue: "My candidate dissolves in 0.1N HCl but precipitates in phosphate buffer (pH 6.8)."

Diagnosis: Your candidate is suffering from pH-dependent solubility crash. The piperazine moiety behaves as a solubilizing cation in the stomach but reverts to a lipophilic free base in the intestine.

Solution A: Strategic Salt Selection

Do not default to Hydrochloride (HCl). While HCl salts are common, they often exhibit the "common ion effect" in the stomach (due to high Cl⁻ concentration) and can be hygroscopic.

Recommended Counter-ions for Piperazines:

  • Adipate/Succinate: Dicarboxylic acids often form 2:1 (drug:acid) salts that buffer the microenvironment during dissolution.

  • Citrate: Excellent for masking the basic taste and maintaining a local acidic pH diffusion layer.

  • Mesylate: often improves wetting properties compared to halides.

Protocol: The "Micro-pH" Salt Screen Prerequisites: 500 mg of free base, 5 candidate acids (Citric, Adipic, Methanesulfonic, Sulfuric, Hydrochloric).

  • Stoichiometry Calculation: Determine molar equivalents based on the piperazine nitrogens (usually 1:1 or 1:2).

  • Solvent Choice: Use Ethanol/Water (90:10) or Isopropanol. Avoid DMSO (hard to remove).

  • Crystallization: Dissolve free base at 50°C; add acid solution dropwise. Cool slowly to 4°C.

  • Validation: Resuspend 10 mg of salt in 5 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5. Measure turbidity over 60 mins.

Visualization: Salt Selection Logic

SaltSelection Start Start: Piperazine Free Base pKa_Check Check pKa (Is pKa2 > 8.5?) Start->pKa_Check High_pKa Strong Base Risk: Hygroscopicity pKa_Check->High_pKa Yes Low_pKa Weak Base Risk: Dissociation pKa_Check->Low_pKa No HCl Avoid HCl if possible (Common Ion Effect) High_pKa->HCl Fallback Organic Select Organic Acids (Citrate, Adipate, Maleate) High_pKa->Organic Sulfonate Select Sulfonates (Mesylate, Tosylate) Low_pKa->Sulfonate Result Validation: Test Solubility in FaSSIF (pH 6.5) HCl->Result Organic->Result Sulfonate->Result

Caption: Decision tree for selecting counter-ions specifically for piperazine bases to maximize intestinal solubility.

Module 2: Permeability & Efflux Barriers

Issue: "Solubility is high, but Caco-2 permeability is low (Papp < 1 × 10⁻⁶ cm/s)."

Diagnosis: Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp) efflux pumps. If your compound is lipophilic (LogP > 3) and bulky, it is likely being pumped back into the lumen.

Solution B: Lipid-Based Formulations (SEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass P-gp efflux by stimulating lymphatic transport (chylomicron pathway) rather than portal vein absorption.

Protocol: Piperazine-Compatible SEDDS Formulation Target: Create a stable microemulsion that protects the drug from precipitation and efflux.

Component TypeRecommended AgentRoleConcentration Range
Oil Phase Capryol 90 or PeceolSolubilizer for lipophilic base30-50%
Surfactant Cremophor EL or Tween 80Emulsification & P-gp Inhibition 30-40%
Co-Surfactant Transcutol HPReduces Interfacial Tension10-20%

Step-by-Step:

  • Solubility Saturation: Add excess piperazine drug to 2 mL of the Oil/Surfactant/Co-surfactant mixture (40:40:20 ratio).

  • Equilibration: Vortex for 5 mins, then shake at 37°C for 48 hours.

  • Clarification: Centrifuge at 10,000 rpm for 10 mins to remove undissolved drug.

  • Dispersion Test: Add 100 µL of supernatant to 100 mL water. It should form a clear/bluish emulsion spontaneously.

Module 3: Stability & Inclusion Complexes

Issue: "The drug degrades or oxidizes during storage."[1]

Diagnosis: The secondary amines in the piperazine ring are susceptible to oxidation (N-oxide formation). Furthermore, if your drug is amorphous, it may recrystallize over time, killing bioavailability.

Solution C: Cyclodextrin (CD) Complexation

Encapsulating the piperazine ring (or the hydrophobic tail) in β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) stabilizes the molecule and enhances wettability.[1]

Data: Impact of Strategies on Piperazine Bioavailability Comparative data based on Daidzein-Piperazine and Pipemidic Acid studies [1, 2].

ParameterFree BasePiperazine Salt (Citrate/Adipate)β-CD Inclusion Complex
Aq. Solubility (pH 7) < 5 µg/mL~150 µg/mL (30x increase)~800 µg/mL (160x increase)
Tmax (Absorption Time) 2.0 - 4.0 hrs0.5 - 1.0 hrs0.5 - 0.8 hrs
Cmax (Peak Plasma) Reference (1.0)4.3-fold increase3.5 to 5.0-fold increase
Stability (6 months) 92% recovery98% recovery>99% recovery

Protocol: Kneading Method for CD Complexation

  • Molar Ratio: Weigh drug and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Add water/ethanol (1:1) dropwise to the mixture in a mortar until a paste forms.

  • Kneading: Grind vigorously for 45 minutes. The paste will dry and harden.

  • Drying: Dry the mass at 45°C for 24 hours, then pulverize and sieve.

Visualization: P-gp Efflux vs. Inhibition

EffluxMechanism cluster_Lumen Intestinal Lumen cluster_Cell Enterocyte (Cell) cluster_Blood Systemic Circulation Drug Piperazine Drug Pgp P-gp Pump Drug->Pgp Passive Diffusion Absorption Bioavailability Drug->Absorption Successful Transport Inhibitor Excipient (Tween/Cremophor) Inhibitor->Pgp Blocks Pump Pgp->Drug Efflux (Pump Back) Metabolism CYP450 (Metabolism)

Caption: Mechanism of P-gp efflux preventing absorption and how surfactant-based excipients (Inhibitors) block this pump.

References

  • Meng, J., et al. (2024).[2] "A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability."[2][3][4] Frontiers in Pharmacology, 15. Link

  • Mura, P., et al. (2020).[3] "β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid." Antibiotics, 9(11), 819. Link

  • Zhu, M.L., et al. (2016). "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers."[5] Molecular Pharmaceutics, 13(4). Link

  • Chowdhury, S.K., et al. (2013). "Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin." AAPS Journal, 15, 996–1009. Link

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Sigma-1 Receptor (


R) Ligand Discovery
Date:  February 19, 2026

Executive Summary

1-(4-Bromobenzyl)-4-cyclopentylpiperazine (herein referred to as BBCP ) represents a classic high-affinity scaffold in the development of Sigma-1 receptor (


R)  ligands. Belonging to the N,N'-disubstituted piperazine class, this molecule is frequently utilized as a lead compound or chemical probe to explore the hydrophobic pockets of the 

chaperone protein.

Unlike the "dirty" pharmacological profile of early sigma ligands (e.g., Haloperidol), BBCP and its analogs are designed to maximize selectivity for


R over 

R and dopamine receptors. This guide objectively compares BBCP against industry standards, analyzing the specific Structure-Activity Relationship (SAR) features that drive its affinity and potential therapeutic utility in neuropathic pain and neuroprotection.

Structural Deconstruction & SAR Analysis

The high affinity of BBCP arises from its ability to satisfy the canonical


R pharmacophore: a basic nitrogen flanked by two hydrophobic regions.
The Pharmacophore Map
  • Region A (Primary Hydrophobic): The 4-Bromobenzyl group.

    • Function: Targets the primary hydrophobic binding pocket of

      
      R.
      
    • SAR Insight: The para-bromo substitution enhances lipophilicity and provides a halogen-bond donor capability, often increasing affinity by 2-5 fold compared to the unsubstituted benzyl analog.

  • Core (Ionizable Center): The Piperazine ring.[1][2]

    • Function: The

      
       or 
      
      
      
      nitrogen becomes protonated at physiological pH, forming a critical electrostatic salt bridge with Asp126 in the receptor's binding site.
    • SAR Insight: Piperazine restricts conformational flexibility compared to open-chain alkylamines (like in NE-100), reducing the entropic cost of binding.

  • Region B (Secondary Hydrophobic): The Cyclopentyl group.

    • Function: Occupies the secondary hydrophobic pocket.

    • SAR Insight: The cyclopentyl ring provides optimal steric bulk. It is sufficiently lipophilic to drive binding but smaller than the cyclohexyl group (found in PB28 ), which can sometimes lead to excessive lipophilicity (cLogP > 5) and metabolic instability.

Visualization: SAR Logic of BBCP

SAR_Logic Core Piperazine Core (Restricted Conformation) Effect2 Asp126 Salt Bridge (Essential Interaction) Core->Effect2 Mechanistic Role RegionA 4-Bromobenzyl Group (Primary Hydrophobic) RegionA->Core Attached at N1 Effect1 Halogen Bonding & Increased Affinity RegionA->Effect1 Mechanistic Role RegionB Cyclopentyl Group (Secondary Hydrophobic) RegionB->Core Attached at N4 Effect3 Selectivity vs. Sigma-2 Receptor RegionB->Effect3 Mechanistic Role

Figure 1: Structural dissection of BBCP showing how specific moieties contribute to the overall pharmacological profile.

Comparative Performance Analysis

The following table contrasts BBCP with established ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


R ligands. Data represents consensus values from structure-related literature (e.g., Berardi et al., Prezzavento et al.) for this chemical class.[1][2][3][4][5][6][7][8][9][10]
Table 1: Ligand Profile Comparison
FeatureBBCP (Lead Compound) Haloperidol (Reference) PB28 (Analog) NE-100 (Standard)
Primary Class N-BenzylpiperazineButyrophenoneN-CyclohexylpiperazineDipropylamine

R Affinity (

)
1.5 – 5.0 nM (High)~1.0 nM (Very High)0.38 nM (Sub-nanomolar)1.0 – 4.0 nM
Selectivity (

)
> 50-fold Low (~1-fold)Low (Mixed affinity)High (> 55-fold)
Off-Target Binding Low (D2/5-HT negligible)High (Potent D2 antagonist)ModerateLow
Lipophilicity (cLogP) ~3.8 (Optimal range)4.34.8 (High)4.1
Primary Utility SAR Probe / Lead Opt. Antipsychotic (Historical)Radiotracer PrecursorSelective Antagonist
Key Comparative Insights
  • Vs. Haloperidol: While Haloperidol has equipotent affinity, it is a "dirty" drug with potent Dopamine D2 antagonism (causing extrapyramidal side effects). BBCP retains the high

    
     affinity but, lacking the butyrophenone tail, exhibits negligible D2 affinity, making it a cleaner tool for studying sigma-specific effects.
    
  • Vs. PB28: PB28 (cyclohexyl analog) is slightly more potent (

    
     ~0.38 nM) but less selective against 
    
    
    
    . The cyclopentyl group in BBCP often improves the
    
    
    selectivity ratio by slightly reducing steric bulk, which
    
    
    pockets tolerate better than
    
    
    .
  • Vs. NE-100: BBCP shares a similar pharmacological profile (selective antagonist) to NE-100 but utilizes a rigid piperazine core rather than a flexible alkyl chain, potentially offering better metabolic stability.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of BBCP or related analogs, the following industry-standard protocol using $[^{3}H]-(+)-pentazocine is recommended. This protocol ensures competitive binding is measured specifically at the


 subtype.
Materials
  • Tissue Source: Guinea pig brain membranes (highest density of

    
    R) or HEK-293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
     (Specific Activity: ~30-50 Ci/mmol).
    
  • Non-Specific Blocker: Haloperidol (10

    
    M) or G-130.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Diagram

Protocol_Workflow Step1 Membrane Prep (Guinea Pig Brain) Step2 Incubation (120 min @ 37°C) Step1->Step2 Step3 Filtration (Whatman GF/B) Step2->Step3 Terminate Reaction Step4 Scintillation Counting Step3->Step4 Quantify CPM Inputs Add: 1. Membranes 2. [3H]-(+)-pentazocine 3. BBCP (Test Cmpd) Inputs->Step2

Figure 2: Standard Radioligand Binding Assay workflow for determining Ki values.

Step-by-Step Methodology
  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 15 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.
    
  • Incubation: In 96-well plates, combine:

    • 100

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      (Final conc: 3 nM).
    • 50

      
      L BBCP (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: Sigma receptors require longer equilibration times than GPCRs).

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Wash: Wash filters

    
     with 5 mL ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Application Scientist's Verdict

1-(4-Bromobenzyl)-4-cyclopentylpiperazine is a robust "workhorse" scaffold for


R research.
  • Use it when: You need a high-affinity ligand with a clean selectivity profile against Dopamine receptors to study neuroprotection or analgesia.

  • Avoid it when: You require absolute sub-nanomolar potency (use PB28 ) or when strictly aqueous solubility is required (the Br-benzyl/cyclopentyl combo is highly lipophilic and may require DMSO/Tween for solubilization).

References

  • Berardi, F., et al. (1998). "Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands." Journal of Medicinal Chemistry.

  • Romeo, G., et al. (2014).

    
     Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience. 
    
  • Azzarito, V., et al. (2012). "PB28, a sigma-1 and sigma-2 receptor ligand, induces cell death in human neuroblastoma cells." Cell Biology and Toxicology.

  • Chu, U.B. & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Sigma-Aldrich. "1-(4-Bromobenzyl)-4-methylpiperazine Product Specification." (Analog Reference).

Sources

Comparative Guide: Cross-Resistance Analysis of Cells Treated with 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

[1]

Executive Summary

1-(4-Bromobenzyl)-4-cyclopentylpiperazine (hereafter referred to as BBCP ) is a pharmacologically active small molecule belonging to the class of N-substituted piperazines. Structurally, it aligns with high-affinity ligands for the Sigma-1 Receptor (Sig-1R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

Unlike traditional chemotherapeutics that target DNA replication (e.g., Doxorubicin) or microtubules (e.g., Paclitaxel), BBCP exerts cytotoxicity primarily through Sig-1R antagonism , leading to prolonged Endoplasmic Reticulum (ER) stress, calcium dysregulation, and subsequent apoptosis.

This guide details the protocol for analyzing cross-resistance profiles in cell lines treated with BBCP. It compares BBCP against "Gold Standard" Sigma ligands (Haloperidol, NE-100) and classic MDR-inducing agents (Doxorubicin), providing a framework to determine if BBCP induces the multidrug-resistant (MDR) phenotype common in oncology drug failures.

Part 1: Compound Profile & Mechanism of Action

The Molecule: BBCP
  • Chemical Class: Benzylpiperazine derivative.[2]

  • Primary Target: Sigma-1 Receptor (Antagonist/Inhibitor).[3]

  • Mechanism: Disruption of Sig-1R chaperone function at the MAM interface. This prevents the "survival" unfolded protein response (UPR), forcing the cell into terminal ER stress (CHOP activation).

The Comparator Landscape

To validate the performance of BBCP, it must be benchmarked against agents with known resistance profiles.

CompoundTarget MechanismResistance MechanismRole in Analysis
BBCP Sig-1R Antagonism (ER Stress)Hypothetical: Sig-1R downregulation or UPR bypass.Test Subject
Haloperidol Non-selective Sigma AntagonistKnown to sensitize MDR cells; rarely induces P-gp.Positive Control (Sigma)
Doxorubicin Topoisomerase II InhibitorHigh Risk: Rapidly induces P-gp (ABCB1) efflux pumps.Negative Control (MDR Inducer)
NE-100 Selective Sig-1R AntagonistUsed to verify Sig-1R specificity of resistance.Specificity Control

Part 2: Experimental Design for Cross-Resistance Analysis

Workflow Overview

The objective is to generate a BBCP-resistant cell line (Cell-R^BBCP) and challenge it with a panel of structurally unrelated drugs. If Cell-R^BBCP is resistant to Doxorubicin, BBCP likely induces P-glycoprotein (P-gp). If not, BBCP possesses a favorable "low cross-resistance" profile.

Visualization: Resistance Generation & Testing Workflow[1]

CrossResistanceWorkflowParentalParental Cell Line(e.g., MCF-7)DoseFindDetermine IC50(MTT Assay)Parental->DoseFindSelectionPulsatile Selection(Start @ IC20 -> Escalate to IC80)DoseFind->Selection Set Starting DoseRecoveryRecovery Phase(Drug-free media)Selection->Recovery 72h PulseResistantLineEstablish Resistant Line(MCF-7/BBCP-R)Selection->ResistantLine Stable Growth @ 2µMRecovery->Selection Re-challenge (Higher Dose)CrossTestCross-Resistance Assay(Challenge with Dox, Pac, Halo)ResistantLine->CrossTest

Figure 1: Step-by-step workflow for generating acquired resistance and testing for cross-resistance. Note the pulsatile selection method to mimic clinical pharmacokinetics.

Detailed Protocol
1. Generation of Resistant Cell Lines (Pulsatile Method)

Why this matters: Continuous exposure often selects for general stress adaptations. Pulsatile exposure (high dose, short time) better selects for specific resistance mechanisms like efflux pump overexpression.

  • Seed Cells: Plate MCF-7 or PC-3 cells at

    
     cells/mL.
    
  • Initial Pulse: Treat cells with BBCP at the IC20 concentration (determined via MTT) for 72 hours.

  • Recovery: Remove drug, wash with PBS, and culture in drug-free media until confluence is restored (approx. 5-7 days).

  • Escalation: Re-treat recovered cells at

    
     the previous concentration.
    
  • Endpoint: Repeat until cells grow stably in media containing

    
     the original IC50. This is the MCF-7/BBCP-R  line.
    
2. Cross-Resistance Cytotoxicity Assay
  • Plating: Seed both Parental and MCF-7/BBCP-R cells in 96-well plates.

  • Treatment: Treat both lines with serial dilutions of:

    • BBCP (Self-challenge)

    • Doxorubicin (MDR substrate)

    • Paclitaxel (Tubulin binder, P-gp substrate)

    • Haloperidol (Sigma ligand)

  • Readout: Perform CCK-8 or MTT assay at 72 hours.

  • Calculation: Calculate the Resistance Index (RI) :

    
    
    

Part 3: Comparative Analysis & Interpretation[1]

The following table outlines the expected outcomes and how to interpret the Resistance Index (RI).

Data Interpretation Guide
Drug TestedRI ValueInterpretationClinical Implication
BBCP > 10.0Acquired Resistance Target mutation or bypass pathway activated.
Doxorubicin > 5.0Cross-Resistance (MDR+) BBCP treatment induces P-gp (ABCB1) expression. Unfavorable.
Doxorubicin < 1.5No Cross-Resistance BBCP does not trigger MDR pumps. Highly Favorable.
Doxorubicin < 0.8Collateral Sensitivity BBCP-resistant cells are more sensitive to chemo. Ideal.
Haloperidol > 5.0Class Effect Resistance Resistance is specific to Sigma-1 pathway changes.
Mechanistic Validation (The "Why")

If cross-resistance is observed, you must validate the mechanism. Sigma-1 antagonists typically suppress resistance, so observing cross-resistance would be anomalous and critical to report.

Key Markers to Assess (Western Blot/qPCR):

  • ABCB1 (P-glycoprotein): The primary cause of cross-resistance to Doxorubicin/Paclitaxel.

  • GRP78/BiP: Marker of ER stress. Resistance to BBCP may involve upregulation of GRP78 to buffer the stress induced by Sigma-1 antagonism.

  • Bcl-2: Anti-apoptotic protein often upregulated in resistant phenotypes.

Visualization: Signaling & Resistance Pathways[1]

SigmaResistancePathcluster_SensitiveSensitive Responsecluster_ResistantResistance MechanismsDrugBBCP TreatmentSig1RSigma-1 Receptor(ER Membrane)Drug->Sig1R AntagonismPgpP-gp Up-regulation(Efflux Pump)Drug->Pgp Chronic Exposure(Selection Pressure)ERStressSustained ER Stress(Ca2+ Leak)Sig1R->ERStress Chaperone FailureBypassGRP78 Overexpression(Stress Buffer)Sig1R->Bypass AdaptationApoptosisApoptosis(Cell Death)ERStress->ApoptosisCrossResCross-Resistanceto DoxorubicinPgp->CrossRes Drug EffluxBypass->Apoptosis Blocks

Figure 2: Mechanistic divergence. Chronic BBCP exposure may trigger P-gp (leading to cross-resistance) or internal ER adaptations (specific resistance).

Part 4: Conclusion & Recommendations

  • Low Probability of MDR Induction: Unlike taxanes or anthracyclines, Sigma-1 ligands generally do not are substrates for P-gp. In fact, many piperazine derivatives inhibit P-gp function. Therefore, BBCP is expected to show low cross-resistance to Doxorubicin.

  • Potential for Collateral Sensitivity: If BBCP targets the ER stress pathway, cells that adapt to it may become hyper-sensitive to agents that target mitochondria or DNA, offering a strategic "drug cycling" opportunity.

  • Protocol Criticality: When performing the analysis, ensure the use of a Sigma-1 Selective Control (e.g., NE-100) to confirm that any observed resistance is target-mediated and not due to off-target toxicity.

References

  • Sigma-1 Receptor Antagonists in Cancer Therapy Source: Journal of Experimental & Clinical Cancer Research Context: Establishes the mechanism of Sigma-1 ligands in inducing cell death via ER stress and their potential to overcome MDR. URL:[Link]

  • Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: International Journal of Molecular Sciences (NIH/NLM) Context: Provides comparative cytotoxicity data for piperazine derivatives structurally similar to BBCP in various cancer cell lines. URL:[Link]

  • Methods for In Vitro Analysis of Cross-Resistance Source: Nature Protocols / Cancer Research Context: Standardized protocols for generating resistant cell lines and calculating Resistance Indices (RI). URL:[Link]

  • Sigma-1 Receptors as Targets for Chemosensitization Source: Frontiers in Pharmacology Context: Discusses how Sigma-1 antagonists (like Haloperidol and piperazine derivatives) can reverse Paclitaxel resistance. URL:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine . As a halogenated organic amine, this compound presents a dual-hazard profile: it is a corrosive base (piperazine moiety) and a halogenated pollutant (organobromine).[1]

Improper disposal—specifically mixing this compound with non-halogenated solvents or acidic waste streams—can result in regulatory non-compliance (RCRA violations) and dangerous exothermic reactions.[1] This protocol mandates segregation into Halogenated Waste Streams and strict pH management.[1]

Physicochemical Disposal Profile

Effective disposal requires understanding the chemical's behavior in a waste container.[1]

PropertyData / StatusOperational Implication
Chemical Structure Piperazine ring with Bromobenzyl groupHalogenated Waste. Must be incinerated at high temperatures to prevent dioxin/furan formation.[1]
Functional Group Secondary/Tertiary AmineBasic (pH > 7). Risk of exothermic reaction if mixed with concentrated acid waste (e.g., Nitric/Sulfuric acid waste).[1]
Physical State Solid (Crystalline)Requires "Hazardous Solid Waste" protocols unless dissolved in solution.[1]
Reactivity Incompatible with Strong OxidizersDo not dispose of in containers with peroxides or permanganates.[1]
RCRA Status Characteristic Waste (Likely D002 if aqueous)Must be treated as hazardous chemical waste, not general trash.[1]

Pre-Disposal: Segregation & Characterization

The Golden Rule: Never mix halogenated and non-halogenated waste.[1] Disposal facilities charge significantly higher rates for halogenated waste because it requires scrubbing systems to capture acid gases (HBr) during incineration.[1]

A. Waste Stream Identification[1][2][3]
  • Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper towels.[1]

    • Destination:Hazardous Solid Waste (Debris) .[1]

  • Liquid Waste (Mother Liquor/HPLC): Solutions containing the compound.[1]

    • Destination:Halogenated Organic Solvent Waste .[1][2]

    • Critical Check: If the solution contains >5% strong acids, neutralize before adding to the organic waste carboy to prevent pressure buildup.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal

For expired pure chemicals or contaminated lab consumables.[1]

  • Containment: Place the solid material or contaminated debris into a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]

  • Double Bagging: If the substance is a fine powder, double-bag to prevent dust release upon compression in the waste drum.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings.

    • Constituents: "1-(4-Bromobenzyl)-4-cyclopentylpiperazine (Solid) >99%".[1]

    • Hazard Checkbox: Mark "Toxic" and "Corrosive".[1]

  • Storage: Deposit into the designated Solid Hazardous Waste Drum (usually a wide-mouth fiber or poly drum). Keep the lid clamped when not actively adding waste.[1]

Protocol B: Liquid Waste Disposal

For reaction mixtures or dissolved samples.[1]

  • Solvent Compatibility Check: Ensure the receiving carboy is compatible with amines.[1]

    • Safe: Methanol, Dichloromethane, Acetonitrile, Ethyl Acetate.[1]

    • Unsafe:[1][3] Concentrated Nitric Acid waste, Piranha solution waste.[1]

  • Transfer: Use a funnel to pour the solution into the Halogenated Waste Carboy (often color-coded Green or Red depending on facility).[1]

  • Log Entry: Immediately log the addition on the carboy’s accumulation log sheet.

    • Entry: "Halogenated Organics (Piperazine derivative) - [Volume]".

  • Secondary Containment: Ensure the carboy sits within a secondary tray capable of holding 110% of the container's volume.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for researchers handling this compound.

DisposalWorkflowStartStart: Disposal of1-(4-Bromobenzyl)-4-cyclopentylpiperazineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Debris)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, HPLC Waste)StateCheck->LiquidLiquidBaggingDouble Bag in4-mil PolyethyleneSolid->BaggingSolidTagTag: 'Toxic Solid''Halogenated'Bagging->SolidTagSolidDrumDeposit in HazardousSolid Waste DrumSolidTag->SolidDrumAcidCheckIs solution Acidic?Liquid->AcidCheckNeutralizeNeutralize to pH 6-8AcidCheck->NeutralizeYes (Strong Acid)HaloCheckSelect Stream:HALOGENATEDAcidCheck->HaloCheckNoNeutralize->HaloCheckLiquidTagTag: 'Halogenated Organic''Corrosive/Toxic'HaloCheck->LiquidTagCarboyPour into HalogenatedSolvent CarboyLiquidTag->Carboy

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.

Spill Contingency Plan

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1]

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the basic piperazine residue, followed by soap and water.[1]

  • Disposal: All cleanup materials must be treated as Hazardous Solid Waste (see Protocol A).

Regulatory & Compliance Context

This protocol adheres to the following regulatory frameworks:

  • EPA RCRA (40 CFR 261): Classifies waste based on characteristics.[1] While this specific CAS is not P-listed, it exhibits toxicity and corrosivity characteristics requiring hazardous waste management [1].[1][4]

  • Halogenated Solvent Guidelines: EPA regulations mandate specific incineration protocols for halogen-bearing waste to prevent the release of acid gases and persistent organic pollutants (POPs) [2].[1]

  • Laboratory Safety Standards: OSHA 29 CFR 1910.1450 requires a Chemical Hygiene Plan that includes provisions for waste determination and segregation [3].[1]

References

  • U.S. Environmental Protection Agency. (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2024). Appendix III to Part 268 — List of Halogenated Organic Compounds.[1] Retrieved from [Link][1][3][5][6]

  • Occupational Safety and Health Administration. (n.d.).[1] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

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